molecular formula C7H9NO B1296837 (4-Methylpyridin-3-yl)methanol CAS No. 4664-27-1

(4-Methylpyridin-3-yl)methanol

Cat. No.: B1296837
CAS No.: 4664-27-1
M. Wt: 123.15 g/mol
InChI Key: YZWSTKQAGIQVJK-UHFFFAOYSA-N
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Description

(4-Methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-3-8-4-7(6)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWSTKQAGIQVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283134
Record name (4-methylpyridin-3-yl)methanol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-27-1
Record name 4664-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30040
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-methylpyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylpyridin-3-yl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical protocols for (4-Methylpyridin-3-yl)methanol (CAS No: 4664-27-1). It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

General and Chemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl and a hydroxymethyl group. Its structural characteristics make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.

PropertyValueCitation(s)
CAS Number 4664-27-1[1][2][3]
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol [2]
IUPAC Name This compound[1]
Synonyms 4-Picoline-3-methanol, 3-Hydroxymethyl-4-methylpyridine[2][4]
Physical Form Solid or liquid[1]
Purity ≥97% - 98%[1][2]
Storage Conditions Store at room temperature, sealed in a dry environment.[1][2]

Computational Data

Computational models provide valuable insights into the physicochemical properties and potential behavior of a molecule in various environments.

DescriptorValueCitation(s)
Topological Polar Surface Area (TPSA) 33.12 Ų[2]
LogP (Octanol-Water Partition Coefficient) 0.88232[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity confirmation of this compound. While publicly available experimental spectra are limited, the expected characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm. The methyl group (-CH₃) protons would be a singlet in the upfield region, around δ 2.0-2.5 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The aromatic carbons would resonate in the δ 120-160 ppm range. The methylene carbon (-CH₂OH) would be expected around δ 60-65 ppm, and the methyl carbon (-CH₃) would appear in the upfield region, typically δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

  • A strong, broad band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[5]

  • C-H stretching vibrations from the aromatic ring and aliphatic groups around 3100-2850 cm⁻¹.[5]

  • C=C and C=N stretching vibrations from the pyridine ring in the 1600-1450 cm⁻¹ region.

  • A strong C-O stretching vibration band between 1350-1000 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The monoisotopic mass of the compound is 123.06841 Da.[6] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Predicted collision cross-section (CCS) values for common adducts are available and can aid in identification.[6]

Adduct IonPredicted m/z
[M+H]⁺124.07569
[M+Na]⁺146.05763
[M-H]⁻122.06113
[M+NH₄]⁺141.10223
[M+K]⁺162.03157
Table data sourced from PubChemLite.[6]

Safety and Hazards

Appropriate safety precautions must be taken when handling this compound.

Hazard InformationDetailsCitation(s)
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Applications in Research and Drug Development

Pyridine-based scaffolds are prevalent in medicinal chemistry. The pyridinyl methanol moiety, in particular, serves as a key structural component in various drug candidates. Derivatives of this compound are important intermediates in the synthesis of pharmaceutically active compounds. For instance, related structures are used in the preparation of COX-2 inhibitors, which are valuable for their analgesic and anti-inflammatory properties.[7]

Furthermore, research into Transient Receptor Potential Vanilloid 3 (TRPV3) channels, which are implicated in pain sensation and skin disorders, has identified pyridinyl methanol derivatives as potent and selective antagonists.[8] This highlights the potential of this chemical class in developing novel therapeutics for neuropathic and central pain.[8]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and analysis of this compound.

Synthesis: General Workflow

A common route to synthesize pyridinyl methanols is the reduction of the corresponding carboxylic acid or ester. The following protocol outlines a general procedure for the reduction of a 4-methylnicotinate ester.

G General Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification Start Dissolve Ester in Anhydrous Solvent (e.g., THF) under Inert Atmosphere (N2/Ar) Cool Cool Reaction Mixture to 0°C Start->Cool AddReductant Slowly Add Reducing Agent (e.g., LiAlH4) Cool->AddReductant Stir Stir at Room Temperature (Monitor by TLC/GC-MS) AddReductant->Stir Quench Quench Reaction Cautiously (e.g., with H2O, NaOH) Stir->Quench Filter Filter off Salts Quench->Filter Extract Extract Aqueous Phase with Organic Solvent Filter->Extract Dry Dry Combined Organic Layers (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product via Silica Gel Column Chromatography Concentrate->Purify End Obtain Pure this compound Purify->End

Caption: General synthesis workflow for this compound.

Methodology:

  • Reaction Setup: The starting material, such as methyl 4-methylnicotinate, is dissolved in an anhydrous solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0°C.

  • Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise to the stirred solution. Caution is required as the reaction can be highly exothermic.

  • Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Work-up: Once the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

  • Isolation: The resulting slurry is filtered, and the solid residue is washed with an organic solvent. The filtrate is collected, and the aqueous layer is separated and extracted multiple times with an organic solvent (e.g., ethyl acetate).[9]

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[9]

  • Purification: The crude material is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.[9]

Quality Control: General Analytical Workflow

Confirming the identity, structure, and purity of the final compound is a critical step. A typical analytical workflow involves a combination of spectroscopic and chromatographic techniques.

G General Analytical Workflow for Product Confirmation cluster_0 Structural Elucidation cluster_1 Purity Assessment Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) - Confirm Connectivity Sample->NMR MS Mass Spectrometry (HRMS) - Confirm Molecular Formula Sample->MS IR IR Spectroscopy - Confirm Functional Groups Sample->IR HPLC HPLC-UV Analysis - Determine Purity (%) Sample->HPLC GCMS GC-MS Analysis - Identify Volatile Impurities Sample->GCMS Final Characterized Compound with Confirmed Identity & Purity NMR->Final MS->Final IR->Final HPLC->Final GCMS->Final

Caption: General analytical workflow for product confirmation.

Methodology:

  • Structural Elucidation:

    • NMR Spectroscopy: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.[10]

    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is performed to determine the exact mass of the compound, thereby confirming its elemental composition.[11]

    • Infrared Spectroscopy: An IR spectrum is obtained to verify the presence of key functional groups, such as the hydroxyl (-OH) group.[12]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of the compound. The sample is dissolved in a suitable solvent, and the percentage purity is calculated from the area of the product peak relative to the total peak area.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify any volatile impurities that may be present.[11]

References

An In-depth Technical Guide to (4-Methylpyridin-3-yl)methanol (CAS 4664-27-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-3-yl)methanol, with CAS Registry Number 4664-27-1, is a substituted pyridine derivative that serves as a valuable and versatile building block in synthetic organic chemistry. Its structure, featuring a pyridine ring functionalized with both a methyl and a hydroxymethyl group, makes it a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved pharmaceutical agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of this compound to support its application in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 4664-27-1[1][2]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.16 g/mol [2]
Appearance White to yellow solid[2]
Melting Point 44-46 °C[2]
Boiling Point 125-127 °C (at 1.5-2.0 Torr)[2]
IUPAC Name This compound[1]
Synonyms 4-Picoline-3-methanol, 3-Hydroxymethyl-4-methylpyridine[2]
InChI Key YZWSTKQAGIQVJK-UHFFFAOYSA-N[1]
SMILES CC1=C(CO)C=NC=C1[3]
Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

Spectrum TypeDataReference(s)
¹H NMR See Section 4.2 for detailed assignments[4]
¹³C NMR See Section 4.2 for detailed assignments[4]
Mass Spectrometry (ESI m/z): 124 [M+H]⁺[2]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a suitable carboxylic acid precursor, 4-methylnicotinic acid.

Experimental Protocol: Synthesis from 4-Methylnicotinic Acid

This protocol details the reduction of 4-methylnicotinic acid using a borane-tetrahydrofuran complex.[2]

Materials:

  • 4-Methylnicotinic acid (686 mg)

  • 1.0 M Borane-tetrahydrofuran complex in tetrahydrofuran (15 mL)

  • Tetrahydrofuran (THF), anhydrous (15 mL)

  • 2.0 M Hydrochloric acid (5 mL)

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/methanol mixture

Procedure:

  • In a round-bottom flask, dissolve 4-methylnicotinic acid (686 mg) in anhydrous tetrahydrofuran (15 mL).

  • To this solution, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (15 mL).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and carefully add 2.0 M hydrochloric acid (5 mL) dropwise.

  • Resume refluxing for an additional 30 minutes.

  • Cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic phase sequentially with aqueous sodium carbonate solution and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography.

Experimental Protocol: Purification

Procedure:

  • Prepare a silica gel column using a slurry packing method with the initial eluent.

  • Dissolve the crude residue from the synthesis step in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate and methanol, starting with 100% ethyl acetate and gradually increasing the methanol concentration to a ratio of 9:1 (ethyl acetate:methanol).[2]

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid (yield: 270 mg).[2]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow 4-Methylnicotinic_acid 4-Methylnicotinic Acid Reduction Reduction with Borane-THF Complex 4-Methylnicotinic_acid->Reduction Crude_Product Crude this compound Reduction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Detailed Spectroscopic Analysis

Mass Spectrometry

The mass spectrum of this compound shows a prominent ion at m/z 124, corresponding to the protonated molecule [M+H]⁺, which is consistent with its molecular weight of 123.16 g/mol .[2]

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide the structural fingerprint of the molecule. The following assignments are based on experimental data.[4]

¹H NMR (500 MHz, CDCl₃) δ (ppm):

  • 8.31 (s, 1H)

  • 8.23 (d, J = 5.0 Hz, 1H)

  • 7.61 (d, J = 5.0 Hz, 1H)

  • 4.73 (s, 2H)

  • 2.27 (s, 3H)

¹³C NMR (125 MHz, CDCl₃) δ (ppm):

  • 156.6

  • 145.8

  • 141.5

  • 139.9

  • 121.5

  • 69.1

  • 29.7

Applications in Drug Discovery and Development

While this compound itself is not known to possess significant biological activity, its true value lies in its role as a key structural motif and intermediate in the synthesis of high-value pharmaceutical compounds. The substituted pyridine core is a privileged scaffold in medicinal chemistry, frequently found in molecules designed to interact with various biological targets.

Notably, pyridine derivatives are integral components of numerous kinase inhibitors.[5] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to the hinge region of many kinases. The substitution pattern on the pyridine ring allows for fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

G Start This compound Step1 Chemical Modification Start->Step1 Intermediate Functionalized Pyridine Intermediate Step1->Intermediate Step2 Coupling with Other Moieties Intermediate->Step2 Final Complex Drug Candidate (e.g., Kinase Inhibitor) Step2->Final

Caption: Role as a building block in multi-step drug synthesis.

Safety and Handling

This compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. The synthetic and purification protocols provided in this guide offer a reliable basis for its preparation in a laboratory setting. Its primary significance for researchers and drug development professionals lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules, particularly in the development of novel kinase inhibitors. A thorough understanding of its properties and synthesis is crucial for its effective application in advancing pharmaceutical research.

References

An In-depth Technical Guide to (4-Methylpyridin-3-yl)methanol: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylpyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, primarily utilized as a precursor in the synthesis of various pharmaceutical agents. Its structural features, particularly the substituted pyridine ring, make it a valuable scaffold for developing ligands targeting a range of biological receptors. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and development.

Chemical Structure and Properties

This compound, also known as 4-picoline-3-methanol, possesses a pyridine ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 3-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₉NO--INVALID-LINK--
Molecular Weight 123.15 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 4664-27-1--INVALID-LINK--
Appearance White to yellow solid--INVALID-LINK--
Melting Point 44-46 °C--INVALID-LINK--
Boiling Point 125-127 °C (1.5-2.0 Torr)--INVALID-LINK--
SMILES CC1=C(C=NC=C1)CO--INVALID-LINK--
InChI Key YZWSTKQAGIQVJK-UHFFFAOYSA-N--INVALID-LINK--
Storage Sealed in dry, room temperature--INVALID-LINK--
Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be characteristic of a substituted pyridine, and the signals for the methyl and methylene carbons would appear in the aliphatic region.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 2850-3100 cm⁻¹. Characteristic C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band would appear around 1000-1200 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

Predicted mass spectrometry data indicates a molecular ion peak [M]+ at m/z 123.0679 and a protonated molecule [M+H]+ at m/z 124.0757.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 4-methylnicotinic acid.

Experimental Protocol: Reduction of 4-Methylnicotinic Acid

This protocol outlines the laboratory-scale synthesis of this compound from 4-methylnicotinic acid using a borane-tetrahydrofuran complex.

Materials:

  • 4-Methylnicotinic acid

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2.0 M)

  • Ethyl acetate

  • Sodium carbonate solution, aqueous

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-methylnicotinic acid (e.g., 686 mg) in anhydrous tetrahydrofuran (15 mL).

  • To this solution, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (15 mL) at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, slowly add 2.0 M hydrochloric acid (5 mL) to the reaction mixture.

  • Resume refluxing for an additional 30 minutes.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with aqueous sodium carbonate solution and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in methanol (e.g., starting with 100% ethyl acetate and gradually increasing the methanol concentration to 10%).

  • The final product, this compound, is typically obtained as a white solid. Mass spectrometric analysis should confirm the formation of the product (ESI m/z: 124 [M+H]⁺).

G cluster_synthesis Synthesis of this compound 4-Methylnicotinic_Acid 4-Methylnicotinic Acid in THF Reaction_Mixture Reaction Mixture 4-Methylnicotinic_Acid->Reaction_Mixture BH3_THF Borane-THF Complex BH3_THF->Reaction_Mixture Reflux_1 Reflux (2h) Reaction_Mixture->Reflux_1 Quenching Quenching with HCl Reflux_1->Quenching Reflux_2 Reflux (0.5h) Quenching->Reflux_2 Extraction Extraction with Ethyl Acetate Reflux_2->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Silica Gel Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its primary application lies in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and psychiatric disorders.[2]

Precursor for Nicotinic Acetylcholine Receptor (nAChR) Ligands

The structural motif of this compound is found in numerous potent and selective nAChR agonists and antagonists.[2] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[3] Dysregulation of nAChR signaling is associated with conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[4]

The synthesis of nAChR ligands often involves modification of the hydroxymethyl group of this compound to introduce various pharmacophoric features necessary for receptor binding and functional activity.

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by agonists leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺.[3] This depolarization of the cell membrane triggers a cascade of downstream signaling events. In the central nervous system, nAChR-mediated signaling is crucial for neuroprotection.[5][6]

Key signaling pathways activated by nAChRs include:

  • Phosphoinositide 3-kinase (PI3K)-Akt pathway: This pathway is a major contributor to the neuroprotective effects of nAChR activation.[5][6]

  • Mitogen-activated protein kinase (MAPK) pathway: Also involved in neuronal survival and plasticity.[6]

  • JAK2/STAT3 pathway: Plays a role in cell proliferation and differentiation.[7]

  • Ras/Raf/MEK/ERK pathway: A critical pathway in cell growth and survival.[7]

G cluster_pathway Nicotinic Acetylcholine Receptor Signaling Pathway nAChR_Agonist nAChR Agonist (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR_Agonist->nAChR Ion_Influx Ca²⁺/Na⁺ Influx nAChR->Ion_Influx PI3K PI3K Ion_Influx->PI3K MAPK MAPK Ion_Influx->MAPK JAK2 JAK2 Ion_Influx->JAK2 Ras Ras Ion_Influx->Ras Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neuroprotection, Cell Survival) Akt->Cellular_Response MAPK->Cellular_Response STAT3 STAT3 JAK2->STAT3 STAT3->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Caption: Key signaling pathways downstream of nAChR activation.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel pharmaceutical compounds. Its utility as a precursor for nAChR ligands highlights its importance in the development of therapies for a variety of central nervous system disorders. The synthetic protocol and structural information provided in this guide are intended to support further research and development efforts in this promising area of medicinal chemistry. The elucidation of the signaling pathways modulated by ligands derived from this scaffold will continue to open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (4-Methylpyridin-3-yl)methanol, including its synonyms, chemical properties, a detailed experimental protocol for its synthesis and analysis, and a discussion of the current state of knowledge regarding its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

This compound is a substituted pyridine derivative. A comprehensive list of its synonyms and identifiers is provided in the table below to facilitate its identification across various databases and publications.

Identifier Type Identifier Citation
IUPAC Name This compound
CAS Number 4664-27-1[1]
Synonym 4-Methyl-3-pyridinemethanol[2]
Synonym 3-Hydroxymethyl-4-methylpyridine[2]
Synonym 4-Picoline-3-methanol[2][3]
Synonym (4-methyl-3-pyridyl)methanol[2]
Registry Number NSC 30040[2]

Physicochemical and Spectral Data

The known physical and predicted spectral properties of this compound are summarized below. These data are crucial for its characterization and handling in a laboratory setting.

Property Value Citation
Molecular Formula C₇H₉NO[3]
Molecular Weight 123.15 g/mol [3]
Appearance White to yellow solid[2]
Melting Point 44-46 °C[2]
Boiling Point 125-127 °C (at 1.5-2.0 Torr)[2]
Density (Predicted) 1.092 ± 0.06 g/cm³[2]
pKa (Predicted) 13.71 ± 0.10[2]
XlogP (Predicted) 0.3[4]

Predicted Mass Spectrometry Data:

Adduct m/z Predicted CCS (Ų) Citation
[M+H]⁺ 124.07569122.5[4]
[M+Na]⁺ 146.05763131.3[4]
[M-H]⁻ 122.06113123.9[4]

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 4-methylnicotinic acid. The following sections detail the necessary experimental procedures.

Synthesis of this compound via Reduction of 4-Methylnicotinic Acid

This protocol is based on a general procedure for the reduction of carboxylic acids using a borane-tetrahydrofuran complex.[2]

Materials:

  • 4-Methylnicotinic acid

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2.0 M)

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylnicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • With stirring, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (1.5-2.0 equivalents) to the solution at room temperature via a dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the dropwise addition of a 2.0 M hydrochloric acid solution. Continue stirring and refluxing for an additional 30 minutes.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with an aqueous sodium carbonate solution and then with saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or ethyl acetate/methanol) to afford pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: Analyze the functional groups present in the molecule, particularly the hydroxyl group.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not reveal any specific studies on the biological activity or the involvement of this compound in any signaling pathways.

However, it is noteworthy that various substituted pyridine and pyridinylmethanol derivatives have been investigated for a range of biological activities. For instance, some studies have explored the potential of pyridine-containing compounds as antifungal agents, inhibitors of enzymes such as HMG-CoA reductase, and as potential anticancer agents targeting kinases like EGFR.[5][6][7][8][9] These studies suggest that the pyridine scaffold can be a valuable pharmacophore in drug discovery.

The lack of specific biological data for this compound presents an opportunity for future research. In vitro screening against various cell lines and enzyme assays could be a starting point to explore its potential pharmacological properties.[10][11][12]

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 4-Methylnicotinic_Acid 4-Methylnicotinic Acid Reduction Reduction (Borane-THF) 4-Methylnicotinic_Acid->Reduction Crude_Product Crude this compound Reduction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS HPLC HPLC Pure_Product->HPLC

Caption: Synthetic and analytical workflow for this compound.

This guide provides a foundational understanding of this compound for scientific and research purposes. The provided protocols and data can serve as a starting point for its synthesis, characterization, and further investigation into its potential biological applications.

References

An In-depth Technical Guide to 4-Picoline-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Picoline-3-methanol (also known as (4-methylpyridin-3-yl)methanol), a pyridine derivative of interest in various chemical and pharmaceutical research fields. This document summarizes its physicochemical characteristics, spectroscopic profile, synthesis, and safety information, presenting quantitative data in structured tables and detailing experimental methodologies where available.

Physicochemical Properties

4-Picoline-3-methanol is a solid or liquid at room temperature, appearing as a white to yellow substance.[1] It is characterized by the following properties:

PropertyValueSource(s)
CAS Number 4664-27-1[1][2][3]
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [2]
Melting Point 44-46 °C[4]
Boiling Point 125-127 °C (at 1.5-2.0 Torr)[4]
Density (Predicted) 1.092 ± 0.06 g/cm³[4]
pKa (Predicted) 13.71 ± 0.10[4]
LogP (Predicted) 0.88232[2]
Topological Polar Surface Area (TPSA) 33.12 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Spectroscopic Data

Detailed experimental spectroscopic data for 4-Picoline-3-methanol is not widely available in the public domain. The following sections provide predicted data and general characteristics expected for this molecule based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-Picoline-3-methanol is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the substituent effects of the methyl and hydroxymethyl groups.

  • Aromatic Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 2, 5, and 6 will exhibit splitting patterns (doublets or singlets) depending on their coupling with adjacent protons.

  • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the methylene protons, likely in the range of δ 4.5-5.0 ppm.

  • Methyl Protons (-CH₃): A singlet for the methyl group protons is anticipated, typically in the upfield region around δ 2.0-2.5 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It may appear as a broad singlet.

2.1.2. 13C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The chemical shifts will be influenced by the nitrogen atom and the substituents.

  • Methylene Carbon (-CH₂OH): A signal for the methylene carbon is expected in the range of δ 60-70 ppm.

  • Methyl Carbon (-CH₃): A signal for the methyl carbon should appear in the upfield region, typically around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Picoline-3-methanol would be characterized by the following absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ for the methyl and methylene groups.

  • C=C and C=N Stretch (Pyridine Ring): A series of bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (123.15). Common fragmentation patterns for this molecule could involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. Predicted fragmentation data suggests the following adducts and fragments:

Adduct/FragmentPredicted m/z
[M+H]⁺124.07569
[M+Na]⁺146.05763
[M-H]⁻122.06113
[M+H-H₂O]⁺106.06567

Synthesis

A common synthetic route to 4-Picoline-3-methanol involves the reduction of 4-methylnicotinic acid.

Experimental Protocol: Reduction of 4-Methylnicotinic Acid

This procedure outlines a general method for the synthesis of 3-hydroxymethyl-4-methylpyridine from 4-methylpyridine-3-carboxylic acid.[4]

Materials:

  • 4-Methylnicotinic acid

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (2.0 M)

  • Ethyl acetate

  • Sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • A solution of 1.0 M borane-tetrahydrofuran complex in THF (15 mL) is slowly added to a solution of 4-methylnicotinic acid (686 mg) in THF (15 mL).

  • The reaction mixture is heated to reflux for 2 hours.

  • After the reaction is complete, 2.0 M hydrochloric acid solution (5 mL) is added dropwise to the reaction system, and refluxing is continued for an additional 30 minutes.

  • The reaction mixture is cooled to room temperature and then extracted with ethyl acetate.

  • The organic phase is washed sequentially with aqueous sodium carbonate solution and saturated aqueous sodium chloride solution.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol (from 1:0 to 9:1).

Workflow Diagram:

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4_methylnicotinic_acid 4-Methylnicotinic Acid reaction Reduction in THF (Reflux, 2h) 4_methylnicotinic_acid->reaction borane_THF Borane-THF Complex borane_THF->reaction workup Acidic Workup (HCl) Extraction (EtOAc) Washing reaction->workup purification Column Chromatography (Silica Gel) workup->purification product 4-Picoline-3-methanol purification->product

Synthesis of 4-Picoline-3-methanol.

Reactivity and Biological Activity

Information regarding the specific chemical reactivity, biological activity, and toxicological profile of 4-Picoline-3-methanol is limited in publicly accessible literature. Pyridine derivatives are a broad class of compounds with diverse biological activities, and further research is needed to elucidate the specific properties of this particular molecule.

Safety Information

4-Picoline-3-methanol is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a dry, well-sealed container at room temperature.[1]

Logical Relationship of Safety Precautions:

Safety cluster_hazards Identified Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_firstaid First Aid Measures H315 H315: Skin Irritation Gloves Protective Gloves H315->Gloves Skin_Wash Wash Skin H315->Skin_Wash H319 H319: Eye Irritation Goggles Safety Goggles H319->Goggles Eye_Rinse Rinse Eyes (P305+P351+P338) H319->Eye_Rinse H335 H335: Respiratory Irritation Ventilation Adequate Ventilation H335->Ventilation Avoid_Inhalation Avoid Inhalation (P261) H335->Avoid_Inhalation Fresh_Air Move to Fresh Air H335->Fresh_Air Avoid_Contact Avoid Direct Contact Gloves->Avoid_Contact Goggles->Avoid_Contact Ventilation->Avoid_Inhalation

Safety hazard and response workflow.

References

(4-Methylpyridin-3-yl)methanol safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety of (4-Methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 4664-27-1). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, use, and disposal of this compound.

Physicochemical Information

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance White to yellow solid
Melting Point 44-46 °C
Boiling Point 125-127 °C at 1.5-2.0 Torr
Density 1.092 ± 0.06 g/cm³ (Predicted)
pKa 13.71 ± 0.10 (Predicted)
Storage Temperature Room Temperature, sealed in a dry place

Hazard Identification and Toxicological Profile

Hazard Statements: Based on information for similar compounds, this compound is expected to have the following hazard classifications:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Estimated Toxicological Data: The following table provides toxicological data for structurally related compounds to estimate the potential toxicity of this compound.

TestSpeciesRouteValueRelated Compound
LD₅₀ RatOral400 - 1600 mg/kgβ-Picoline[4]
LD₅₀ MouseOral400 - 800 mg/kgβ-Picoline
LD₅₀ RatDermal>2000 mg/kg bwPyridine, alkyl derivatives
LC₅₀ RatInhalation>650 ppm (4h)Lutidines

Experimental Protocols

The following sections detail the standardized experimental methodologies used to determine the key safety data for chemical substances. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Acute Toxicity Studies

3.1.1. Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance[1].

  • Principle: The test substance is administered in graduated doses to several groups of experimental animals (typically rats), with one dose per group.

  • Procedure:

    • Healthy, young adult animals are acclimatized to laboratory conditions.

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered by gavage. The volume administered should not exceed 1 mL/100 g of body weight for rodents, with an exception for aqueous solutions where 2 mL/100 g may be used[1].

    • At least 5 animals of the same sex are used for each dose level[1].

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

    • Body weights are recorded weekly.

    • All animals (including those that die during the test and survivors at the end) undergo a gross necropsy.

  • Data Analysis: The LD₅₀ (the dose estimated to be lethal to 50% of the animals) is calculated using a recognized statistical method.

3.1.2. Acute Dermal Toxicity (OECD 402)

This test assesses the potential adverse effects of short-term dermal exposure to a substance.

  • Principle: The test substance is applied to the skin of experimental animals (typically rats or rabbits) in a single dose[5].

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from the dorsal area of the animals.

    • The test substance is applied uniformly over an area of at least 10% of the body surface.

    • The test site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period[6].

    • At the end of the exposure, the residual substance is removed.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • Body weights are recorded, and all animals undergo a gross necropsy.

  • Data Analysis: The dermal LD₅₀ is determined.

3.1.3. Acute Inhalation Toxicity (OECD 403)

This guideline evaluates the health hazards associated with a single, short-term exposure to a substance via inhalation[7].

  • Principle: Animals (commonly rats) are exposed to the test substance in a dynamically controlled atmosphere within an inhalation chamber for a defined period (typically 4 hours)[7].

  • Procedure:

    • The test substance is generated as a gas, vapor, or aerosol at a series of concentrations.

    • Groups of animals are exposed to one of the concentrations.

    • During and after exposure, animals are observed for mortality and signs of toxicity.

    • The observation period following exposure is at least 14 days.

    • Body weights are monitored, and a gross necropsy is performed on all animals.

  • Data Analysis: The LC₅₀ (the concentration in air expected to cause death in 50% of the animals) is calculated.

Irritation and Corrosion Studies

3.2.1. Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage[8].

  • Principle: The test substance is applied to a small area of the skin of a single animal (typically an albino rabbit)[8].

  • Procedure:

    • A single dose (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin.

    • The patch is covered with a gauze dressing for a 4-hour exposure period[3].

    • After exposure, the substance is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

    • If no corrosive effect is observed, the test may be confirmed on additional animals.

  • Data Analysis: Skin reactions are scored and recorded to determine the level of irritation or corrosion.

3.2.2. Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion[9][10].

  • Principle: A single dose of the test substance is applied to one eye of an experimental animal (albino rabbit), with the untreated eye serving as a control[9][10].

  • Procedure:

    • The test substance is instilled into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application[9].

    • Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation.

    • The observation period may be extended to assess the reversibility of the effects.

  • Data Analysis: The scores for ocular lesions are used to classify the irritation potential of the substance.

Flammability Testing

Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)

This method is used to determine the flash point of volatile liquids[2][11].

  • Principle: A brass test cup is filled with the test substance and heated at a controlled rate. An ignition source is periodically introduced into the cup until a flash is observed[2][12].

  • Procedure:

    • The test cup is filled with the sample to the specified level and the lid is secured.

    • The sample is heated and stirred at a specified rate (e.g., 90-120 rpm with a temperature increase of 5-6°C/min for Procedure A)[11].

    • At regular temperature intervals, the ignition source is dipped into the vapor space of the cup.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

  • Data Analysis: The observed flash point is corrected to a standard barometric pressure.

Handling, Storage, and Emergency Procedures

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from heat, sparks, open flames, and other ignition sources.

Emergency Procedures:

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Chemical Spill Response:

A systematic approach is crucial when responding to a chemical spill to ensure the safety of laboratory personnel and the environment. The following workflow outlines the key steps for managing a spill of a flammable and potentially toxic liquid like this compound.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound A Spill Occurs B Assess the Situation (Size, Location, Hazards) A->B C Alert Personnel & Evacuate Area (If necessary) B->C D Is the spill minor and can be handled internally? C->D E Call Emergency Services D->E No F Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) D->F Yes L Dispose of Hazardous Waste (Follow institutional procedures) E->L G Control Ignition Sources (Turn off equipment, no open flames) F->G H Contain the Spill (Use absorbent socks/dikes) G->H I Absorb the Spill (Use absorbent pads or vermiculite) H->I J Collect & Containerize Waste (Place in a labeled, sealed container) I->J K Decontaminate the Area (Clean with soap and water) J->K K->L M Restock Spill Kit & Report Incident L->M

Caption: Workflow for a chemical spill response.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash.

Disclaimer: This document is intended as a guide and should not be considered a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most accurate and up-to-date safety information.

References

An In-depth Technical Guide to (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-3-yl)methanol, a substituted pyridine derivative, is a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring with methyl and hydroxymethyl substituents, offers multiple points for chemical modification, making it a valuable scaffold for the development of novel compounds with potential therapeutic applications. The pyridine moiety is a common feature in many biologically active molecules and approved drugs, suggesting that derivatives of this compound could exhibit a range of pharmacological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound is a white to yellow solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 4-Picoline-3-methanol, 3-Hydroxymethyl-4-methylpyridine[1]
CAS Number 4664-27-1[1]
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1]
Melting Point 44-46 °C[3]
Boiling Point 125-127 °C (1.5-2.0 Torr)[3]
Appearance White to yellow solid[3]
pKa (predicted) 13.71 ± 0.10[3]
XlogP (predicted) 0.3[2]
Topological Polar Surface Area (TPSA) 33.12 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Synthesis

The primary synthetic route to this compound reported in the literature is the reduction of 4-methylnicotinic acid.

Experimental Protocol: Reduction of 4-Methylnicotinic Acid

This protocol describes the synthesis of this compound via the reduction of 4-methylnicotinic acid using a borane-tetrahydrofuran complex.

Materials:

  • 4-Methylnicotinic acid

  • 1.0 M Borane-tetrahydrofuran complex solution in tetrahydrofuran (THF)

  • Tetrahydrofuran (THF), anhydrous

  • 2.0 M Hydrochloric acid solution

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/methanol mixture

Procedure:

  • To a solution of 4-methylnicotinic acid (686 mg) in anhydrous tetrahydrofuran (15 mL), slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (15 mL).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, cool the mixture and carefully add 5 mL of a 2.0 M hydrochloric acid solution dropwise.

  • Continue to reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic phase sequentially with an aqueous sodium carbonate solution and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, using an ethyl acetate to ethyl acetate/methanol gradient as the eluent, to yield this compound.

Logical Workflow of the Synthesis:

Synthesis_Workflow Precursor 4-Methylnicotinic Acid Reaction Reduction in THF Precursor->Reaction Reagent Borane-THF Complex Reagent->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR Aromatic carbons of the pyridine ring, a carbon signal for the methyl group, and a carbon signal for the methylene group of the hydroxymethyl moiety.
IR Spectroscopy Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (123.15 g/mol ).

Biological Activity and Potential Applications

Currently, there is a lack of specific, quantitative biological activity data in the peer-reviewed literature for this compound. However, the pyridine scaffold is a well-established pharmacophore present in numerous drugs with a wide range of therapeutic applications.

Derivatives of pyridine are known to exhibit a variety of biological activities, including but not limited to:

  • Antimicrobial and Antifungal Activity: Many pyridine-containing compounds have been shown to inhibit the growth of various bacteria and fungi.

  • Enzyme Inhibition: The pyridine ring can interact with the active sites of various enzymes, leading to their inhibition. For instance, some pyridine derivatives have been investigated as inhibitors of kinases and other enzymes implicated in disease.

  • Receptor Agonism/Antagonism: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological receptors.

Given the prevalence of the substituted pyridine motif in medicinal chemistry, this compound represents a valuable starting material for the synthesis of compound libraries for screening against various biological targets. Its functional groups—the hydroxyl and the pyridine nitrogen—provide handles for further chemical modifications to explore structure-activity relationships. For example, the hydroxyl group can be derivatized to form esters or ethers, while the pyridine nitrogen can be quaternized or involved in metal coordination.

Conclusion

This compound is a readily synthesizable pyridine derivative with potential as a building block in drug discovery and development. While specific biological data for this compound is currently limited in the public domain, its structural features suggest that its derivatives could be of significant interest for biological evaluation. This technical guide summarizes the available chemical and synthetic information to aid researchers in its preparation and further investigation. Future studies are warranted to explore the pharmacological profile of this compound and its derivatives to unlock their full therapeutic potential.

References

An In-depth Technical Guide on (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-3-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds, highlighting its importance as a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

This compound is a white to yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 4664-27-1[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.16 g/mol [1]
Melting Point 44-46 °C[1]
Boiling Point 125-127 °C (1.5-2.0 Torr)[1]
Density 1.092 ± 0.06 g/cm³ (Predicted)[1]
pKa 13.71 ± 0.10 (Predicted)[1]
Appearance White to yellow solid[1]

Synthesis of this compound

While the exact historical "discovery" of this compound is not prominently documented in readily available literature, its synthesis is achieved through standard organic chemistry reactions. A common and effective method involves the reduction of 4-methylnicotinic acid.

Experimental Protocol: Reduction of 4-Methylnicotinic Acid

This protocol details the synthesis of this compound from 4-methylnicotinic acid using a borane-tetrahydrofuran complex.[1]

Materials:

  • 4-Methylnicotinic acid (686 mg)

  • 1.0 M Borane-tetrahydrofuran complex in tetrahydrofuran (15 mL)

  • Tetrahydrofuran (THF), anhydrous (15 mL)

  • 2.0 M Hydrochloric acid solution (5 mL)

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-methylnicotinic acid (686 mg) in anhydrous tetrahydrofuran (15 mL), slowly add a 1.0 M solution of borane-tetrahydrofuran complex in tetrahydrofuran (15 mL).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, cool the mixture and then carefully add 2.0 M hydrochloric acid solution (5 mL) dropwise.

  • Resume refluxing the mixture for an additional 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic phase sequentially with aqueous sodium carbonate solution and saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (eluent: ethyl acetate:methanol, gradient from 1:0 to 9:1).

Quantitative Data:

Reactant/ProductAmount/Concentration
4-Methylnicotinic acid686 mg
Borane-tetrahydrofuran complex1.0 M in THF (15 mL)
Hydrochloric acid2.0 M (5 mL)

Note: The yield for this specific protocol was not explicitly stated in the source document.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-methylnicotinic acid.

Synthesis_Workflow Start 4-Methylnicotinic Acid in THF Reaction1 Reduction (Reflux, 2h) Start->Reaction1 Reagent1 1.0 M Borane-THF Complex Reagent1->Reaction1 Quench Quenching with 2.0 M HCl (Reflux, 0.5h) Reaction1->Quench Extraction Work-up (EtOAc Extraction, Washes) Quench->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic applications. The pyridine ring is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and participate in pi-stacking interactions with biological targets. The methyl and hydroxymethyl substituents on the pyridine ring of this compound offer sites for further chemical modification, allowing for the generation of diverse chemical libraries for drug screening.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are being investigated for their activity in various therapeutic areas. The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Drug_Discovery_Workflow BuildingBlock This compound Derivatization Chemical Synthesis & Library Generation BuildingBlock->Derivatization Screening High-Throughput Screening (In vitro assays) Derivatization->Screening HitToLead Hit-to-Lead Optimization (SAR Studies) Screening->HitToLead LeadOpt Lead Optimization (ADME/Tox Profiling) HitToLead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

General drug discovery workflow utilizing this compound.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. The detailed synthesis protocol provided in this guide offers a clear pathway for its preparation in a laboratory setting. Its utility as a scaffold for the generation of diverse chemical entities underscores its importance for researchers and scientists in the field of drug development. Further exploration of the biological activities of its derivatives may lead to the discovery of novel therapeutic agents for a range of diseases.

References

Spectroscopic Data for (4-Methylpyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for (4-Methylpyridin-3-yl)methanol (CAS No: 4664-27-1), a pyridine derivative of interest in medicinal chemistry and materials science. This document collates nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Physical and Molecular Properties

PropertyValueReference
Molecular FormulaC₇H₉NO--INVALID-LINK--[1]
Molecular Weight123.15 g/mol --INVALID-LINK--[1]
Melting Point44-46 °C--INVALID-LINK--[2]
Boiling Point125-127 °C (1.5-2.0 Torr)--INVALID-LINK--[2]
AppearanceWhite to yellow solid--INVALID-LINK--[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4s1HH-2 (Pyridine)
~8.3d1HH-6 (Pyridine)
~7.1d1HH-5 (Pyridine)
~4.7s2H-CH₂OH
~2.3s3H-CH₃
Variablebr s1H-OH

Table 3: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) ppmAssignment
~150C-6 (Pyridine)
~147C-2 (Pyridine)
~140C-4 (Pyridine)
~135C-3 (Pyridine)
~123C-5 (Pyridine)
~60-CH₂OH
~17-CH₃

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not currently available in public spectral databases. However, the expected characteristic absorption bands based on its functional groups are presented below.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3100Strong, BroadO-H StretchAlcohol
3100-3000MediumC-H StretchAromatic (Pyridine)
2950-2850MediumC-H StretchAliphatic (-CH₃, -CH₂)
1600-1550Medium-StrongC=C/C=N StretchAromatic (Pyridine)
1475-1425MediumC-H BendAliphatic (-CH₃, -CH₂)
1200-1000StrongC-O StretchPrimary Alcohol

Mass Spectrometry (MS)

An experimental mass spectrum with detailed fragmentation is not widely published. However, predicted data and the protonated molecule from an experimental synthesis are available.

Table 5: Mass Spectrometry Data

m/zIonSource
124.0757[M+H]⁺Predicted[3]
146.0576[M+Na]⁺Predicted[3]
122.0611[M-H]⁻Predicted[3]
123.0679[M]⁺Predicted[3]
124[M+H]⁺Experimental (ESI)[2]

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion (m/z = 123) is expected to involve the loss of the hydroxyl group, the entire hydroxymethyl group, or cleavage of the pyridine ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 45° pulse, 2-second relaxation delay, 1024 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

    • Identify the chemical shifts of the peaks in the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle

  • Pellet press

Instrumentation:

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound

  • Methanol or other suitable volatile solvent, HPLC grade

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in methanol.

  • GC Method:

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H and 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Data_Integration_Logic NMR_Data ¹H & ¹³C NMR Data - Proton Environment - Carbon Skeleton - Connectivity (via 2D NMR) Structure Confirmed Structure of This compound NMR_Data->Structure Provides carbon-hydrogen framework IR_Data FT-IR Data - Functional Groups (O-H, C-O, Aromatic C=N) IR_Data->Structure Confirms functional groups MS_Data Mass Spec Data - Molecular Weight - Fragmentation Pattern MS_Data->Structure Confirms molecular formula

Caption: Integration of spectroscopic data for structural confirmation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of (4-methylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The direct synthesis from 3,5-lutidine is considered impractical due to the required skeletal rearrangement of the pyridine core. Therefore, a more feasible and efficient two-step synthetic route commencing from the readily available starting material, 3,4-lutidine (3,4-dimethylpyridine), is presented. This practical approach involves the selective oxidation of the 3-methyl group of 3,4-lutidine to form 4-methylnicotinic acid, followed by the reduction of the carboxylic acid to the desired this compound.

Proposed Synthetic Pathway

The synthesis of this compound from 3,4-lutidine is a two-step process:

  • Step 1: Oxidation of 3,4-Lutidine. The selective oxidation of the methyl group at the 3-position of 3,4-lutidine yields the intermediate, 4-methylnicotinic acid.

  • Step 2: Reduction of 4-Methylnicotinic Acid. The carboxylic acid functional group of 4-methylnicotinic acid is then reduced to a primary alcohol to yield the final product, this compound.

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3,4-Lutidine 4-Methylnicotinic_Acid 3,4-Lutidine->4-Methylnicotinic_Acid Step 1: Oxidation (e.g., KMnO4) Product 4-Methylnicotinic_Acid->Product Step 2: Reduction (e.g., BH3-THF)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methylnicotinic Acid from 3,4-Lutidine (Oxidation)

This protocol describes the oxidation of the 3-methyl group of 3,4-lutidine using potassium permanganate as the oxidizing agent.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,4-Lutidine107.1510.7 g0.1
Potassium Permanganate (KMnO4)158.0331.6 g0.2
Water (H2O)18.02500 mL-
Concentrated Sulfuric Acid (H2SO4)98.08As needed-
Sodium Bisulfite (NaHSO3)104.06As needed-
Ethanol (for recrystallization)46.07As needed-

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 500 mL of water and 10.7 g (0.1 mol) of 3,4-lutidine.

  • Heat the mixture to 80°C with stirring.

  • Slowly add 31.6 g (0.2 mol) of potassium permanganate in small portions over a period of 2 hours, maintaining the temperature between 80-90°C. The purple color of the permanganate should disappear after each addition.

  • After the addition is complete, continue to heat and stir the mixture at 90°C for an additional 4 hours.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings and concentrate the solution to a volume of approximately 100 mL under reduced pressure.

  • Cool the concentrated solution in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated sulfuric acid. A white precipitate of 4-methylnicotinic acid will form.

  • If any brown color from residual manganese dioxide is present, add a small amount of sodium bisulfite solution until the solution is colorless.

  • Collect the white precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol to yield pure 4-methylnicotinic acid.

Expected Yield: 60-70%

Step 2: Synthesis of this compound from 4-Methylnicotinic Acid (Reduction)

This protocol details the reduction of the carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Methylnicotinic Acid137.146.86 g0.05
Borane-Tetrahydrofuran complex (1.0 M in THF)-150 mL0.15
Tetrahydrofuran (THF), anhydrous72.11150 mL-
Hydrochloric Acid (2.0 M)36.4650 mL-
Ethyl Acetate88.113 x 100 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Saturated Sodium Chloride Solution (Brine)-100 mL-
Anhydrous Sodium Sulfate (Na2SO4)142.04As needed-

Procedure:

  • In a 500 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 6.86 g (0.05 mol) of 4-methylnicotinic acid in 150 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Slowly add 150 mL (0.15 mol) of 1.0 M borane-tetrahydrofuran complex solution to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 50 mL of 2.0 M hydrochloric acid. (Caution: Hydrogen gas evolution).

  • Continue to reflux the mixture for an additional 30 minutes.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography (eluent: ethyl acetate/methanol gradient) to obtain pure this compound.

Expected Yield: 80-90%

Data Summary

Table 1: Reaction Parameters for the Synthesis of 4-Methylnicotinic Acid

ParameterValue
Starting Material3,4-Lutidine
Key ReagentPotassium Permanganate (KMnO4)
SolventWater
Reaction Temperature80-90°C
Reaction Time6 hours
Product4-Methylnicotinic Acid
Typical Yield60-70%

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material4-Methylnicotinic Acid
Key ReagentBorane-Tetrahydrofuran Complex
SolventAnhydrous Tetrahydrofuran (THF)
Reaction TemperatureReflux (approx. 66°C)
Reaction Time2.5 hours
ProductThis compound
Typical Yield80-90%

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction A Charge 3,4-Lutidine and Water B Heat to 80°C A->B C Add KMnO4 Portion-wise B->C D Heat at 90°C for 4h C->D E Cool and Filter MnO2 D->E F Concentrate Filtrate E->F G Acidify with H2SO4 F->G H Isolate and Recrystallize Product 1 G->H I Dissolve 4-Methylnicotinic Acid in THF H->I Intermediate Product J Add BH3-THF Solution I->J K Reflux for 2h J->K L Cool and Quench with HCl K->L M Reflux for 30 min L->M N Work-up (Extraction & Washes) M->N O Dry and Concentrate N->O P Purify by Chromatography to get Final Product O->P

References

Synthesis of (4-Methylpyridin-3-yl)methanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of (4-Methylpyridin-3-yl)methanol, a valuable building block for the development of novel pharmaceuticals and agrochemicals. The following protocols are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to two common synthetic routes.

Abstract

This compound is a key intermediate in organic synthesis. This document outlines two primary methods for its preparation: the direct reduction of 4-methylnicotinic acid and a two-step process involving the esterification of 4-methylnicotinic acid followed by the reduction of the resulting ester, methyl 4-methylnicotinate. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are provided. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is included.

Introduction

The pyridine-3-methanol scaffold is a common motif in a variety of biologically active molecules. The introduction of a methyl group at the 4-position of the pyridine ring, as in this compound, can significantly influence the pharmacological properties of the final compound. Access to a reliable and scalable synthesis of this intermediate is therefore crucial for the advancement of research in medicinal chemistry and related fields. The protocols described herein provide researchers with proven methods for obtaining high-purity this compound.

Synthetic Protocols

Two effective methods for the synthesis of this compound are presented below.

Method 1: Direct Reduction of 4-Methylnicotinic Acid

This method involves the direct reduction of the carboxylic acid functionality of 4-methylnicotinic acid to a primary alcohol using a borane-tetrahydrofuran complex.

Experimental Protocol:

  • To a solution of 4-methylnicotinic acid (686 mg, 5.0 mmol) in anhydrous tetrahydrofuran (15 mL), slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (15 mL, 15.0 mmol) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Carefully add 2.0 M hydrochloric acid (5 mL) dropwise to the reaction mixture.

  • Continue refluxing for an additional 30 minutes.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (eluent: ethyl acetate/methanol gradient) to yield this compound.[1]

Method 2: Two-Step Synthesis via Esterification and Reduction

This approach involves the initial conversion of 4-methylnicotinic acid to its methyl ester, followed by reduction to the target alcohol.

Step 1: Synthesis of Methyl 4-Methylnicotinate (Esterification)

This step follows a standard Fischer esterification procedure.

Experimental Protocol:

  • Suspend 4-methylnicotinic acid (13.7 g, 0.1 mol) in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (5 mL) dropwise while cooling the mixture in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 13 hours.[2]

  • Cool the mixture to room temperature and neutralize by the slow addition of a 10% aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with chloroform or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain crude methyl 4-methylnicotinate, which can be used in the next step without further purification or purified by column chromatography.[3]

Step 2: Reduction of Methyl 4-Methylnicotinate to this compound

This reduction is effectively carried out using sodium borohydride in a mixed solvent system. While direct protocols for this specific substrate are not widely published, the following is a robust procedure adapted from the reduction of similar nicotinic acid esters.[4]

Experimental Protocol:

  • Dissolve methyl 4-methylnicotinate (7.55 g, 0.05 mol) in a mixture of tetrahydrofuran (80 mL) and methanol (80 mL).

  • Add sodium borohydride (3.78 g, 0.1 mol) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench the excess sodium borohydride by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography (eluent: ethyl acetate/methanol gradient) to obtain pure this compound.

Data Presentation

ParameterMethod 1: Direct ReductionMethod 2: Esterification & Reduction
Starting Material 4-Methylnicotinic Acid4-Methylnicotinic Acid
Key Reagents Borane-THF ComplexH₂SO₄, Methanol, NaBH₄
Reaction Steps 12
Typical Yield Moderate to HighHigh
Purification Method Column ChromatographyColumn Chromatography

Physicochemical Properties of this compound:

PropertyValue
CAS Number 4664-27-1
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance White to off-white solid
Melting Point 44-46 °C[1]
Boiling Point 125-127 °C @ 1.5-2.0 Torr[1]

Visualizing the Synthesis

Synthesis_Workflow cluster_0 Method 1: Direct Reduction cluster_1 Method 2: Two-Step Synthesis 4-Methylnicotinic Acid_1 4-Methylnicotinic Acid Reduction_1 Reduction (Borane-THF) 4-Methylnicotinic Acid_1->Reduction_1 Product_1 This compound Reduction_1->Product_1 4-Methylnicotinic Acid_2 4-Methylnicotinic Acid Esterification Esterification (MeOH, H₂SO₄) 4-Methylnicotinic Acid_2->Esterification Methyl 4-Methylnicotinate Methyl 4-Methylnicotinate Esterification->Methyl 4-Methylnicotinate Reduction_2 Reduction (NaBH₄) Methyl 4-Methylnicotinate->Reduction_2 Product_2 This compound Reduction_2->Product_2

Caption: Synthetic routes to this compound.

References

Synthesis of (4-Methylpyridin-3-yl)methanol via Nucleophilic Substitution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (4-methylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The described synthetic strategy culminates in a nucleophilic substitution reaction, a cornerstone of organic synthesis. The protocols provided are based on established chemical transformations and offer a clear pathway for the preparation of this key intermediate. This guide includes quantitative data, detailed methodologies, and visual aids to ensure reproducibility and facilitate understanding of the synthetic workflow and underlying reaction mechanisms.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry due to its presence in a variety of biologically active molecules. Its synthesis often requires a multi-step approach, and the final installation of the hydroxymethyl group can be efficiently achieved through a nucleophilic substitution reaction. This document outlines a reliable four-step synthesis commencing from 4-methylnicotinic acid, with the final key step being the hydrolysis of a chloromethyl intermediate.

Synthetic Pathway Overview

The overall synthetic route is a four-step process starting from 4-methylnicotinic acid. The initial steps focus on creating a suitable precursor for the final nucleophilic substitution.

  • Esterification: 4-methylnicotinic acid is first converted to its methyl ester, methyl 4-methylnicotinate.

  • Reduction: The methyl ester is then reduced to the corresponding primary alcohol, this compound.

  • Chlorination: The alcohol is subsequently converted to the more reactive 3-chloromethyl-4-methylpyridine hydrochloride.

  • Nucleophilic Substitution (Hydrolysis): The final step involves the hydrolysis of the chloromethyl group to the desired hydroxymethyl group, yielding this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of Methyl 4-methylnicotinate (Esterification)

ParameterValueReference
Starting Material4-Methylnicotinic AcidAnalogous to[1]
ReagentsMethanol, Sulfuric AcidAnalogous to[1]
Reaction Time4-6 hoursAnalogous to[1]
TemperatureRefluxAnalogous to[1]
Yield~90% (Estimated)Analogous to[1]

Table 2: Synthesis of this compound (Reduction)

ParameterValueReference
Starting MaterialMethyl 4-methylnicotinateAnalogous to[1][2]
ReagentsSodium Borohydride (NaBH₄), Methanol, THF[1]
Reaction Time24 hours[1]
TemperatureReflux[1]
YieldHigh (not specified)[1]

Table 3: Synthesis of 3-Chloromethyl-4-methylpyridine Hydrochloride (Chlorination)

ParameterValueReference
Starting MaterialThis compoundAnalogous to[3][4]
ReagentsThionyl Chloride (SOCl₂)[3][4]
Molar Ratio (Alcohol:SOCl₂)1 : 1.1-1.3[3][4]
Reaction TimeNot specified[3][4]
TemperatureNot specified[3][4]
Yield~78% (for analogous reaction)[3]

Table 4: Synthesis of this compound (Nucleophilic Substitution/Hydrolysis)

ParameterValueReference
Starting Material3-Chloromethyl-4-methylpyridine HydrochlorideAnalogous to[5]
ReagentsSodium Hydroxide, Potassium Iodide, Methanol, Water[5]
Reaction TimeNot specified[5]
TemperatureNot specified[5]
Yield83.0% (for analogous reaction)[5]

Experimental Protocols

Protocol 1: Esterification of 4-Methylnicotinic Acid
  • In a round-bottom flask, dissolve 4-methylnicotinic acid (1.0 eq) in methanol (approx. 2.5 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-methylnicotinate.

Protocol 2: Reduction of Methyl 4-methylnicotinate
  • Suspend methyl 4-methylnicotinate (1.0 eq) and finely powdered sodium borohydride (2.0 eq) in tetrahydrofuran (THF).[1]

  • Add methanol (approx. 0.6 mL per gram of ester) to the suspension.[1]

  • Reflux the reaction mixture for 24 hours.[1]

  • After completion, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.[1]

Protocol 3: Chlorination of this compound
  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., methanol).[3]

  • Carefully add thionyl chloride (1.1-1.3 eq) to the solution while maintaining a controlled temperature.[3][4]

  • Stir the reaction mixture until the reaction is complete as monitored by TLC.

  • Upon completion, the product, 3-chloromethyl-4-methylpyridine hydrochloride, may precipitate and can be isolated by filtration.[3]

Protocol 4: Nucleophilic Substitution (Hydrolysis) of 3-Chloromethyl-4-methylpyridine Hydrochloride
  • To a suspension of 3-chloromethyl-4-methylpyridine hydrochloride (1.0 eq) in a mixture of methanol and water, add potassium iodide (catalytic amount) and sodium hydroxide (approx. 2.2 eq).[5]

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • After the reaction is complete, remove the methanol under reduced pressure.[5]

  • To the remaining residue, add water and extract the product with dichloromethane three times.[5]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate the solution under reduced pressure to obtain the final product, this compound. An expected yield for a similar reaction is approximately 83.0%.[5]

Mandatory Visualizations

Signaling Pathway: SN2 Nucleophilic Substitution

SN2_Mechanism Nu OH⁻ TS [HO···R···Cl]⁻ Nu->TS Nucleophilic Attack Substrate R-Cl Substrate->TS Product R-OH TS->Product Bond Formation LeavingGroup Cl⁻ TS->LeavingGroup Bond Breaking

Caption: Generalized SN2 mechanism for the hydrolysis of the chloromethyl intermediate.

Experimental Workflow

experimental_workflow start 4-Methylnicotinic Acid step1 Esterification (Methanol, H₂SO₄) start->step1 intermediate1 Methyl 4-methylnicotinate step1->intermediate1 step2 Reduction (NaBH₄, Methanol/THF) intermediate1->step2 intermediate2 This compound step2->intermediate2 step3 Chlorination (SOCl₂) intermediate2->step3 intermediate3 3-Chloromethyl-4-methylpyridine HCl step3->intermediate3 step4 Nucleophilic Substitution (NaOH, H₂O) intermediate3->step4 product This compound step4->product

Caption: Synthetic workflow for this compound.

Conclusion

The synthetic route detailed in this document provides a robust and reliable method for the preparation of this compound. The final nucleophilic substitution step is a high-yielding transformation that efficiently delivers the desired product. The provided protocols and data are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this important intermediate for further investigation and application.

References

Application Notes and Protocols for the Use of (4-Methylpyridin-3-yl)methanol Derivatives in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of proton pump inhibitors (PPIs) using (4-Methylpyridin-3-yl)methanol derivatives as key intermediates. The information is compiled from various scientific literature and patents to aid researchers in the development and synthesis of this important class of pharmaceuticals.

Introduction

Proton pump inhibitors (PPIs) are a class of drugs that effectively reduce gastric acid production by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. They are widely used for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The chemical backbone of most PPIs consists of a substituted benzimidazole moiety linked to a pyridine ring through a methylsulfinyl group.

A critical starting material in the synthesis of many PPIs is a substituted pyridinyl-methanol derivative. While various derivatives are employed, the core structure of this compound serves as a foundational building block. This document will focus on the synthetic strategies involving such pyridine intermediates, providing detailed protocols and quantitative data to facilitate laboratory synthesis.

General Synthetic Strategy

The synthesis of PPIs from pyridinyl-methanol derivatives generally follows a convergent approach. The key steps involve:

  • Activation of the Hydroxymethyl Group: The hydroxyl group of the pyridinyl-methanol derivative is typically converted into a better leaving group, most commonly a chloride, to facilitate nucleophilic substitution.

  • Coupling with a Benzimidazole Thiol: The activated pyridine intermediate is then coupled with a substituted 2-mercaptobenzimidazole derivative. This reaction forms the thioether linkage between the pyridine and benzimidazole rings.

  • Oxidation to the Sulfoxide: The final step is the oxidation of the thioether to the corresponding sulfoxide, which is the active pharmacophore of the PPI. This oxidation is often the most critical step, as it can be enantioselective to produce specific isomers like esomeprazole or dexlansoprazole.

Below is a general workflow diagram illustrating this synthetic pathway.

G cluster_synthesis General PPI Synthesis Workflow Start This compound Derivative Activation Activation of Hydroxyl Group (e.g., Chlorination) Start->Activation SOCl2 or similar Coupling Coupling with 2-Mercaptobenzimidazole Activation->Coupling Base (e.g., NaOH) Oxidation Oxidation of Thioether to Sulfoxide Coupling->Oxidation Oxidizing Agent (e.g., m-CPBA, H2O2) PPI Proton Pump Inhibitor (e.g., Lansoprazole, Rabeprazole) Oxidation->PPI

Caption: General workflow for the synthesis of proton pump inhibitors.

Application in the Synthesis of Specific PPIs

Lansoprazole is a widely used PPI characterized by a trifluoroethoxy substituent on the pyridine ring. The synthesis involves the coupling of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride with 2-mercaptobenzimidazole.[1]

Experimental Protocol: Synthesis of Lansoprazole Sulfide

  • Materials:

    • 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

    • 2-mercaptobenzimidazole

    • Sodium hydroxide

    • Methanol

  • Procedure:

    • In a reaction flask, dissolve 2-mercaptobenzimidazole (60g, 0.40 mol) and 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (110g, 0.40 mol) in anhydrous methanol (800 mL).[2]

    • Slowly add sodium methoxide (21.6g, 0.4 mol) to the stirring solution.[2]

    • Heat the mixture to reflux and continue stirring for 3 hours.[2]

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).[2]

    • After completion, cool the reaction mixture and perform suction filtration.[2]

    • Wash the filter cake with water three times.[2]

    • Dry the solid under reduced pressure at 50°C to obtain the lansoprazole sulfide intermediate.[2]

Experimental Protocol: Oxidation to Lansoprazole

  • Materials:

    • Lansoprazole sulfide

    • meta-Chloroperbenzoic acid (m-CPBA)

    • Dichloromethane

  • Procedure:

    • Dissolve the lansoprazole sulfide intermediate (280g, 0.78 mol) in dichloromethane (2000 mL).[2]

    • Cool the solution to a temperature between -5°C and 10°C.[2]

    • Slowly add a dichloromethane solution of m-CPBA (268g, 1.56 mol).[2]

    • Maintain the temperature at -3°C and continue stirring for 4 to 8 hours, monitoring the reaction by TLC.[2]

    • Upon completion, the crude lansoprazole can be isolated.

Intermediate/ProductReagentsSolventTemperatureTimeYieldPurityReference
Lansoprazole Sulfide2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole, NaOHMethanolReflux5 hours85.3%-[2]
LansoprazoleLansoprazole Sulfide, m-CPBADichloromethane-5 to 10°C4-8 hours--[2]
Lansoprazole Sulfide Impurity2-chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy) pyridine, 1H-Benzoimidazole-2-thiol---97%-[3]
N-Oxide Lansoprazole ImpurityLansoprazole Sulfide, m-CPBA---91%-[3]
Lansoprazole Sulfone ImpurityLansoprazole Sulfide, m-CPBA---58%-[3]

Rabeprazole features a methoxypropoxy group on the pyridine ring. A common precursor is [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol.

Experimental Protocol: Chlorination of [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol

  • Materials:

    • [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol hydrochloride

    • Thionyl chloride

    • Dichloromethane

  • Procedure:

    • Suspend [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol hydrochloride (100 g) in dichloromethane (300 mL).[4]

    • Cool the reaction mixture to a temperature between -10°C and -5°C.[4]

    • Add thionyl chloride (57.7 g) to the mixture over a period of 30 to 60 minutes, maintaining the temperature.[4]

    • Stir the reaction mixture at -10°C to -5°C for 30 to 60 minutes.[4]

    • Adjust the pH to 7.0-7.5 with an aqueous sodium carbonate solution.[4]

    • Raise the temperature to 0°C to 5°C. The resulting solution contains 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine and can be used in the next step.[4]

Experimental Protocol: Synthesis of Rabeprazole Sulfide

  • Materials:

    • Solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

    • 2-Mercaptobenzimidazole

    • Sodium hydroxide

    • Ethanol

  • Procedure:

    • To a solution of sodium hydroxide in ethanol, add 2-mercaptobenzimidazole.

    • Add the previously prepared solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

    • Stir the mixture to facilitate the condensation reaction, yielding 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (rabeprazole sulfide).

Experimental Protocol: Oxidation to Rabeprazole

  • Materials:

    • Rabeprazole sulfide

    • Sodium hypochlorite

    • Methanol

    • Sodium hydroxide solution

  • Procedure:

    • Dissolve rabeprazole sulfide (25 g) in methanol (125 mL) and add a 1.5N sodium hydroxide solution (200 mL).[5]

    • Cool the reaction mixture to between -15°C and -25°C with stirring.[5]

    • Slowly add a solution of sodium hypochlorite (~1%, 550 mL) over 45-75 minutes, maintaining the low temperature.[5]

    • Monitor the reaction progress by HPLC.[5]

    • Upon completion, the rabeprazole base can be isolated and purified.[5]

Intermediate/ProductReagentsSolventTemperatureTimeYieldReference
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol HCl, Thionyl chlorideDichloromethane-10 to -5°C0.5-1 hour-[4]
Rabeprazole Sulfide2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-Mercaptobenzimidazole, NaOHEthanol50°C3 hours-[6]
RabeprazoleRabeprazole Sulfide, Sodium hypochloriteMethanol/Water-15 to -25°C45-75 min-[5]

Dexlansoprazole is the (R)-enantiomer of lansoprazole. Its synthesis requires an asymmetric oxidation step to achieve high enantiomeric excess.

Experimental Protocol: Asymmetric Oxidation for Dexlansoprazole

  • Materials:

    • 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (lansoprazole sulfide)

    • Toluene

    • Anisole

    • (+)-diethyl L-tartrate

    • Titanium tetraisopropoxide

    • Diisopropylethylamine

    • Cumene hydroperoxide (80% solution in toluene)

  • Procedure:

    • Suspend the wet lansoprazole sulfide in a mixture of toluene (1500 mL) and anisole (1.25 mL) at room temperature.[7]

    • Heat the mixture to reflux under azeotropic conditions to remove water.[7]

    • Cool the mixture to 60 ± 5°C and add water, (+)-diethyl L-tartrate (43.75 g), and titanium tetraisopropoxide (30.25 g).[7]

    • Further cool to room temperature, then add diisopropylethylamine (23 g).[7]

    • Cool the mixture again to 18 ± 3°C.[7]

    • At this temperature, add cumene hydroperoxide (80% solution in toluene) and stir until the reaction is complete.[7]

    • Quench the reaction with sodium thiosulfate solution, followed by the addition of sodium hydroxide solution.[7]

    • After stirring at 60 ± 5°C, cool the mixture, filter, and wash with a toluene-water mixture to yield the wet cake of dexlansoprazole.[7]

ProductKey Reagents for Asymmetric OxidationSolventEnantiomeric ExcessReference
Dexlansoprazole(+)-diethyl L-tartrate, Titanium tetraisopropoxide, Cumene hydroperoxideToluene/Anisole>99.5%[8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key transformations in the synthesis of a generic proton pump inhibitor, highlighting the role of the pyridinyl-methanol intermediate.

G cluster_ppi_synthesis Key Transformations in PPI Synthesis PyridinylMethanol (4-Substituted-3-methylpyridin-2-yl)methanol ChlorinatedIntermediate 2-(Chloromethyl)-4-substituted- 3-methylpyridine PyridinylMethanol->ChlorinatedIntermediate Chlorination (e.g., SOCl2) Thioether 2-({[4-Substituted-3-methylpyridin-2-yl]methyl}sulfanyl) -1H-benzimidazole ChlorinatedIntermediate->Thioether Condensation with 2-mercaptobenzimidazole Sulfoxide Proton Pump Inhibitor (Sulfoxide Form) Thioether->Sulfoxide Oxidation (e.g., m-CPBA, H2O2)

Caption: Key chemical transformations in the synthesis of PPIs.

This diagram outlines the core chemical conversions, starting from the pyridinyl-methanol precursor, through the chlorinated and thioether intermediates, to the final active sulfoxide form of the proton pump inhibitor. Each step involves specific reagents and conditions that can be optimized to improve yield and purity.

Conclusion

The use of this compound and its derivatives is a cornerstone in the synthesis of a wide range of proton pump inhibitors. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of drug development. The modularity of the synthetic approach allows for the preparation of diverse PPI analogues by varying the substituents on both the pyridine and benzimidazole rings. Careful control of the final oxidation step is crucial for achieving high yields of the desired product and, in the case of chiral PPIs, high enantiomeric purity.

References

Application Notes and Protocols for (4-Methylpyridin-3-yl)methanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry. Its structural motif is of significant interest in the development of novel therapeutics due to its ability to participate in various chemical transformations, allowing for the synthesis of diverse molecular architectures. This document provides detailed application notes, experimental protocols, and an overview of its utility as a pharmaceutical intermediate, with a focus on its application in the synthesis of modulators for nicotinic acetylcholine receptors (nAChRs) and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 4664-27-1
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance White to yellow solid
Melting Point 44-46 °C
Boiling Point 125-127 °C (1.5-2.0 Torr)
Purity ≥98%

Applications in Drug Development

This compound serves as a versatile precursor for the synthesis of various pharmacologically active compounds. Its primary applications lie in the development of:

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: The pyridine core of this compound is a common scaffold in the design of ligands that target nAChRs. These receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction.

  • TRPV3 Antagonists: The pyridinyl methanol moiety is a key feature in a class of antagonists for the TRPV3 ion channel.[1] TRPV3 is involved in pain sensation, inflammation, and skin disorders, making its antagonists promising candidates for the development of novel analgesics and anti-inflammatory agents.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the reduction of 4-methylnicotinic acid.[2]

Materials:

  • 4-Methylnicotinic acid

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2.0 M)

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of 4-methylnicotinic acid (686 mg) in anhydrous tetrahydrofuran (15 mL), slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (15 mL).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and slowly add 2.0 M hydrochloric acid (5 mL) dropwise.

  • Continue refluxing for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Wash the organic phase sequentially with aqueous sodium carbonate solution and saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (eluent: ethyl acetate:methanol gradient from 1:0 to 9:1) to obtain this compound.

Quantitative Data:

Starting MaterialProductYieldPurity
4-Methylnicotinic acidThis compound270 mg>98%
Protocol 2: General Workflow for the Synthesis of Arylpyrid-3-ylmethanones (nAChR Modulators)

This represents a logical workflow for the utilization of this compound derivatives in the synthesis of positive allosteric modulators of α7 nicotinic acetylcholine receptors.[3]

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 This compound Derivative step1 Oxidation to Aldehyde/Carboxylic Acid start1->step1 start2 Aryl Grignard Reagent step2 Grignard Reaction start2->step2 step1->step2 step3 Oxidation of Secondary Alcohol step2->step3 product Arylpyrid-3-ylmethanone (nAChR Modulator) step3->product

Workflow for nAChR Modulator Synthesis.

Signaling Pathways

Nicotinic Acetylcholine Receptor (α7) Signaling Pathway

Positive allosteric modulators derived from this compound can enhance the activity of α7 nicotinic acetylcholine receptors. The binding of acetylcholine (ACh) to the α7 nAChR, a ligand-gated ion channel, leads to its opening and a subsequent influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling cascades, including the PI3K/Akt pathway, which is associated with neuroprotection and cell survival.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) nAChR α7 Nicotinic Acetylcholine Receptor ACh->nAChR binds PAM Arylpyrid-3-ylmethanone (PAM) PAM->nAChR modulates Ca_influx Ca²⁺ Influx nAChR->Ca_influx opens PI3K PI3K Activation Ca_influx->PI3K Akt Akt Phosphorylation PI3K->Akt Response Neuroprotection & Cell Survival Akt->Response

α7 nAChR Signaling Pathway.
TRPV3 Signaling Pathway

Antagonists developed from pyridinyl methanol scaffolds can inhibit the TRPV3 ion channel. Activation of TRPV3 by various stimuli leads to an influx of Ca²⁺ into keratinocytes. This triggers a signaling cascade involving CaMKII, TGFα release, and subsequent activation of the EGFR/PI3K/NF-κB pathway, ultimately promoting keratinocyte proliferation. A TRPV3 antagonist would block the initial Ca²⁺ influx, thereby inhibiting this pro-proliferative signaling.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Stimuli Heat, Chemical Agonists TRPV3 TRPV3 Channel Stimuli->TRPV3 activates Antagonist Pyridinyl Methanol Derivative (Antagonist) Antagonist->TRPV3 inhibits Ca_influx Ca²⁺ Influx TRPV3->Ca_influx opens CaMKII CaMKII Activation Ca_influx->CaMKII TGFa TGFα Release CaMKII->TGFa EGFR EGFR Activation TGFa->EGFR PI3K PI3K Activation EGFR->PI3K NFkB NF-κB Activation PI3K->NFkB Proliferation Keratinocyte Proliferation NFkB->Proliferation

TRPV3 Signaling Pathway Inhibition.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility in constructing molecules that modulate key biological targets such as nAChRs and TRPV3 channels highlights its importance in modern drug discovery. The protocols and pathways detailed in this document provide a foundational resource for researchers engaged in the synthesis and development of novel therapeutics.

References

Application Notes and Protocols for the Catalytichydrogenation of Pyridine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of pyridine derivatives to produce piperidines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Piperidine scaffolds are prevalent in a vast number of FDA-approved drugs and biologically active compounds, making their efficient and selective synthesis a critical focus of research and development.[1][2][3] This document provides a comprehensive overview of common catalytic systems, detailed experimental protocols, and quantitative data to guide researchers in the successful application of this important reaction.

The hydrogenation of the stable aromatic pyridine ring presents unique challenges, including the need for potent catalytic systems, often at elevated pressures and temperatures, and the potential for catalyst poisoning by the basic nitrogen atom of both the pyridine starting material and the piperidine product.[1][2] This guide will address these challenges by presenting various catalytic strategies, including heterogeneous, homogeneous, and electrocatalytic methods.

Catalytic Systems: An Overview

The choice of catalyst is paramount for a successful pyridine hydrogenation. The selection depends on the specific substrate, desired selectivity (chemoselectivity, diastereoselectivity, or enantioselectivity), and available laboratory equipment.

  • Heterogeneous Catalysis: This is the most common approach, especially in industrial settings, due to the ease of catalyst separation and recycling.[1] Precious metal catalysts are highly effective.

    • Palladium on Carbon (Pd/C): Widely used for its efficiency, often in the presence of an acidic additive to protonate the pyridine ring, which facilitates reduction.[1]

    • Platinum(IV) Oxide (PtO₂ or Adams' catalyst): A versatile and powerful catalyst for the hydrogenation of a wide range of pyridine derivatives, often used in acidic solvents like acetic acid.[4][5]

    • Rhodium on Carbon (Rh/C) and Rhodium Oxides (Rh₂O₃): These catalysts are often highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage (over-reduction).[3][6] They can be effective under milder conditions compared to other catalysts.[3]

    • Raney Nickel (Raney Ni): A cost-effective catalyst, though it may require harsher conditions and can sometimes lead to over-reduction.[6]

  • Homogeneous Catalysis: These systems offer high selectivity and activity under mild conditions but can be more challenging to separate from the product.[1] They are particularly valuable for asymmetric hydrogenation.

    • Rhodium Complexes: Complexes with ligands like Cp* and diphosphines (e.g., BINAP, DIOP) are used for both transfer hydrogenation and enantioselective hydrogenation.[7][8][9]

    • Iridium Complexes: Iridium catalysts, often with phosphinooxazoline or diamine-based ligands, have shown high efficiency in the asymmetric hydrogenation of activated pyridines and quinolines.[10]

    • Ruthenium Complexes: Ru-phosphine catalysts, such as Ru-DTBM-segphos, have been successfully employed in the enantioselective hydrogenation of specific pyridine-containing substrates.[11]

  • Electrocatalytic Hydrogenation: An emerging and sustainable alternative that uses an electric current to generate hydrogen species at the catalyst surface, often under ambient temperature and pressure.[12][13][14]

    • Carbon-supported Rhodium (Rh/KB): This catalyst has demonstrated high activity and current efficiency for the electrocatalytic hydrogenation of pyridines in an anion-exchange membrane (AEM) electrolyzer.[12][14]

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the hydrogenation of pyridine and its derivatives.

Table 1: Heterogeneous Catalysis of Pyridine Derivatives

SubstrateCatalystSolventTemp (°C)Pressure (bar)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
Pyridine1% Pd/Al₂O₃-6070-20-99 (Piperidine)[15]
Pyridine0.5% Pd-1% Ag/Al₂O₃-6070-99-99 (Piperidine)[15][16]
Pyridine0.5% Pd-1% Cu/Al₂O₃-6070-99-99 (Piperidine)[15][16]
4-PhenylpyridinePd/CToluene8030-87-96 (4-Phenylpiperidine)[17]
3-MethylpyridinePtO₂Acetic AcidRT100--9098 ee[4]
2-VinylpyridineRh₂O₃ (0.5 mol%)TFE40516>99>99Alkene also reduced[3]
4-Pyridinecarbonitrile10% Pd/CWater/H₂SO₄3065.51009999.5 (4-Aminomethyl)piperidine[18]

Table 2: Homogeneous Catalysis of Pyridine Derivatives

SubstrateCatalyst SystemSolventTemp (°C)Pressure (bar)Time (h)Yield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
N-Benzylpyridinium bromide[Cp*RhCl₂]₂/KIHCOOH/Et₃N40-2494-[9]
2-Substituted N-benzoyliminopyridinium ylidesIr-phosphinooxazoline----65-9677:23 - 95:5 er[10]
Pyridine-pyrroline substratesRu-DTBM-segphos (2 mol%)Methanol501.7-~100≥90% ee[11]
Chiral N-(2-pyridyl)-oxazolidinonesPd/C, Rh/C, or PtO₂Acetic Acid---81-9593:7 - 99:1 dr[10]

Table 3: Electrocatalytic Hydrogenation of Pyridine

CatalystCurrent Density (mA cm⁻²)TemperaturePressureCurrent Efficiency (%)Yield (%)Reference
Rh/KB25AmbientAmbient9998[12][14]
Ru/KB-AmbientAmbientLowLow[12]
Pt/KB-AmbientAmbientLowLow[12]
Pd/KB-AmbientAmbientLowLow[12]
Ir/KB-AmbientAmbientLowLow[12]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol is a general guideline for the hydrogenation of substituted pyridines in a high-pressure reactor.[1][4][5]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Catalyst and Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL), followed by the PtO₂ catalyst.

  • Hydrogenation:

    • Seal the reactor and purge the headspace several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]

    • Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[1]

    • Neutralize the filtrate by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Rhodium-Catalyzed Transfer Hydrogenation of a Pyridinium Salt

This protocol describes the reduction of a pyridinium salt using formic acid as a hydrogen source.[9]

Materials:

  • N-Benzylpyridinium bromide (1.0 eq)

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • [Cp*RhCl₂]₂ catalyst

  • Potassium iodide (KI)

  • Potassium hydroxide (KOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a reaction vessel, add the N-benzylpyridinium bromide (e.g., 0.5 mmol), [Cp*RhCl₂]₂ (0.005-0.1 mol%), and KI.

  • Reagent Addition: Add the formic acid/triethylamine mixture (e.g., 1.0 mL).

  • Reaction Execution: Stir the reaction mixture at 40 °C for 24 hours under an inert atmosphere.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Basify the mixture with an aqueous solution of KOH.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Further purification can be performed by column chromatography if necessary.

Protocol 3: Electrocatalytic Hydrogenation of Pyridine

This protocol provides a general outline for the electrocatalytic hydrogenation of pyridine using a Rh/KB catalyst in an AEM electrolyzer.[12][19]

Materials:

  • Anion-exchange membrane (AEM) electrolyzer

  • Carbon-supported rhodium (Rh/KB) cathode

  • Dimensionally stable anode (e.g., Pt-based)

  • Pyridine

  • Deionized water

Procedure:

  • Electrolyzer Assembly: Assemble the AEM electrolyzer with the Rh/KB cathode and the anode, ensuring a zero-gap configuration.

  • Pre-electrolysis: Perform pre-electrolysis with deionized water as the catholyte to improve current efficiency and reproducibility.

  • Electrolysis:

    • Inject a 100 mM aqueous solution of pyridine into the cathodic chamber.

    • Perform constant-current electrolysis at a desired current density (e.g., 25 mA cm⁻²) at ambient temperature.

    • The reaction can be run in a circular flow until the desired conversion is reached.

  • Work-up and Analysis: The product mixture in the catholyte can be analyzed directly by techniques such as gas chromatography or NMR to determine the yield and conversion.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Start reactor_setup Reactor Setup: - Add Pyridine Derivative - Add Solvent start->reactor_setup 1. catalyst_add Add Catalyst reactor_setup->catalyst_add 2. seal_purge Seal & Purge Reactor (Inert Gas) catalyst_add->seal_purge 3. pressurize Pressurize with H₂ seal_purge->pressurize 4. react Stir at Set Temp & Pressure pressurize->react 5. vent_purge Vent H₂ & Purge react->vent_purge 6. filter Filter to Remove Catalyst vent_purge->filter 7. extract Neutralize & Extract filter->extract 8. dry_concentrate Dry & Concentrate extract->dry_concentrate 9. purify Purify Product dry_concentrate->purify 10. end Final Piperidine Product purify->end 11.

Caption: General workflow for heterogeneous catalytic hydrogenation of pyridine derivatives.

catalyst_selection cluster_options Catalytic Approach cluster_hetero Heterogeneous Catalysts cluster_homo Homogeneous Catalysts cluster_electro Electrocatalysts start Desired Transformation hetero Heterogeneous (Ease of Separation, Industrial) start->hetero Robustness & Scalability homo Homogeneous (High Selectivity, Mild Conditions) start->homo High Selectivity & Asymmetry electro Electrocatalytic (Sustainable, Ambient Conditions) start->electro Mild & Green Conditions pd_c Pd/C General Purpose, Acidic Media hetero->pd_c pt_o2 PtO₂ Powerful, Versatile hetero->pt_o2 rh_c Rh/C, Rh₂O₃ High Selectivity, Avoids Over-reduction hetero->rh_c rh_complex Rh Complexes Transfer & Asymmetric Hydrogenation homo->rh_complex ir_complex Ir Complexes Asymmetric Hydrogenation homo->ir_complex rh_kb Rh/KB High Efficiency in AEM electro->rh_kb

Caption: Decision tree for selecting a catalytic system for pyridine hydrogenation.

References

Application Notes and Protocols for (4-Methylpyridin-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a variety of pharmacologically active compounds. Its pyridine ring provides a hydrogen bond acceptor and can engage in aromatic interactions, while the hydroxymethyl group offers a reactive handle for further chemical modifications. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of therapeutic agents, with a focus on its application in the synthesis of mGluR5 negative allosteric modulators and EP4 receptor antagonists.

Chemical and Physical Properties

PropertyValueReference
CAS Number 4664-27-1[1]
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 44-48 °C[1]
Boiling Point 125-127 °C at 1.5-2.0 mmHg[1]
Solubility Soluble in methanol, ethanol, and chlorinated solvents.

Applications in Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of compounds targeting various receptors and enzymes. Two prominent examples are its use in the development of:

  • Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs): These compounds are being investigated for the treatment of various central nervous system (CNS) disorders, including anxiety, depression, and substance use disorders.[3][4] The (4-methylpyridin-3-yl) moiety is often incorporated to occupy a specific binding pocket within the mGluR5 transmembrane domain.[5]

  • Prostaglandin E2 Receptor 4 (EP4) Antagonists: These agents are being explored for their potential in treating pain, inflammation, and cancer.[6][7] The pyridine motif can serve as a key pharmacophoric element for interacting with the EP4 receptor.

Quantitative Data of Representative Compounds

The following tables summarize the in vitro and in vivo data for representative compounds synthesized using this compound or its derivatives.

Table 1: In Vitro Activity of mGluR5 Negative Allosteric Modulators

CompoundTargetAssayIC₅₀ (nM)Kᵢ (nM)Reference
PF-04073470 (PF470) mGluR5FLIPR (Ca²⁺ mobilization)1831[5][8]
MPEP mGluR5[³H]MPEP Binding16[9]
MTEP mGluR5[³H]MPEP Binding42[9]

Table 2: Pharmacokinetic Properties of PF-04073470 (PF470)

SpeciesRouteDose (mg/kg)Tₘₐₓ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)F (%)Reference
RatIV2--1080-[5]
RatPO51.01200456085[5]
DogIV1--1140-[5]
DogPO21.511005400100[5]
MonkeyIV1--960-[5]
MonkeyPO22.04502800100[5]

Table 3: In Vitro Activity of EP4 Receptor Antagonists

CompoundTargetAssayIC₅₀ (nM)Reference
Compound 36 EP4CRE Luciferase4.3[7]
E7046 EP4CRE Luciferase10.19[7]
L001 EP4Calcium Flux1.47[10]

Table 4: Pharmacokinetic Properties of EP4 Antagonist (Compound 36)

SpeciesRouteDose (mg/kg)Tₘₐₓ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)F (%)Reference
MousePO102.018501230076.1[7]

Signaling Pathways

The therapeutic effects of compounds derived from this compound are mediated through the modulation of specific signaling pathways.

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 activates Gq_alpha Gq/11 mGluR5->Gq_alpha activates NAM This compound -derived NAM (e.g., PF470) NAM->mGluR5 inhibits PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

mGluR5 Signaling Pathway and NAM Inhibition.

EP4_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 activates Gs_alpha Gs EP4->Gs_alpha activates Antagonist This compound -derived Antagonist Antagonist->EP4 blocks AC Adenylyl Cyclase (AC) Gs_alpha->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription (Inflammation, Pain) CREB->Gene_Transcription modulates

EP4 Receptor Signaling and Antagonism.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 4-methylnicotinic acid to this compound using borane-tetrahydrofuran complex.

Materials:

  • 4-Methylnicotinic acid

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylnicotinic acid (1.0 eq) in anhydrous THF.

  • Slowly add borane-tetrahydrofuran complex (1 M in THF, 1.5 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid until the evolution of gas ceases.

  • Continue to stir the mixture at room temperature for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a (4-methylpyridin-3-yl)boronic acid derivative with an aryl halide to synthesize more complex drug-like molecules.

Suzuki_Coupling_Workflow Start Start: (4-Methylpyridin-3-yl)boronic acid derivative + Aryl Halide Reaction_Setup Reaction Setup: - Add reactants, Pd catalyst, and base to a dry flask. - Purge with inert gas. Start->Reaction_Setup Solvent_Addition Add degassed solvent. Reaction_Setup->Solvent_Addition Heating Heat reaction mixture to the desired temperature (e.g., 80-100 °C). Solvent_Addition->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Monitoring->Heating Incomplete Workup Workup: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. Monitoring->Workup Reaction Complete Purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Product Final Product Purification->Product

General Workflow for Suzuki-Miyaura Coupling.

Materials:

  • (4-Methylpyridin-3-yl)boronic acid or its pinacol ester (1.0-1.2 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Degassed water (if required for the solvent system)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Standard workup and purification reagents and equipment

Procedure:

  • To a dry Schlenk flask, add the (4-methylpyridin-3-yl)boronic acid derivative, the aryl halide, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent and selective mGluR5 NAMs and EP4 antagonists highlights its importance in the development of novel therapeutics for a range of diseases. The provided protocols and data serve as a resource for researchers engaged in the design and synthesis of new chemical entities incorporating this important scaffold.

References

Application Notes and Protocols for the Preparation and Characterization of Nicotinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental procedures involved in the synthesis, purification, and characterization of nicotinic acetylcholine receptor (nAChR) ligands. Detailed protocols for key assays are provided to guide researchers in the discovery and development of novel therapeutics targeting the nicotinic cholinergic system.

Introduction to Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[1] The binding of acetylcholine or other agonists to nAChRs induces a conformational change, opening an intrinsic ion channel and allowing the influx of cations like Na+ and Ca2+.[1] This cation influx leads to depolarization of the cell membrane and the activation of downstream signaling cascades.[1] The diverse subtypes of nAChRs, formed by various combinations of α and β subunits, present a wide array of pharmacological targets for the treatment of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2][3]

Synthesis of Nicotinic Receptor Ligands

The synthesis of novel nAChR ligands is a cornerstone of drug discovery in this field. Synthetic strategies often focus on creating analogs of known natural ligands like nicotine, epibatidine, and cytisine.[3][4] The objectives of synthetic efforts typically include enhancing affinity and selectivity for specific nAChR subtypes, as well as optimizing pharmacokinetic properties for better central nervous system penetration.[3]

A general workflow for the chemical synthesis of nAChR ligands involves:

  • Scaffold Selection: Choosing a core chemical structure known to interact with nAChRs.

  • Analogue Design: Modifying the scaffold to explore structure-activity relationships (SAR).[2] This can involve the introduction of different functional groups or conformational constraints.[5]

  • Chemical Synthesis: Employing multi-step organic synthesis to produce the target compounds.[6][7]

  • Purification and Characterization: Using techniques such as chromatography (e.g., HPLC) and spectroscopy (e.g., NMR, mass spectrometry) to isolate and confirm the structure of the synthesized ligands.

Characterization of Nicotinic Receptor Ligands

Once synthesized, novel ligands must be thoroughly characterized to determine their binding affinity, functional activity, and subtype selectivity. The following are key experimental protocols used in this characterization process.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the affinity of a ligand for a specific receptor subtype.[1] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[1] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the inhibition constant (Ki).[1]

Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs

This protocol describes the determination of the binding affinity of a test compound for the α4β2 nAChR subtype using [3H]cytisine as the radioligand.[7][8][9]

Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293) stably expressing the human α4β2 nAChR, or from rat brain tissue.[1][8]

  • Radioligand: [3H]cytisine.[8][9]

  • Test Compound: Synthesized nicotinic receptor ligand.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[10]

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold homogenization buffer.[1]

    • Centrifuge at low speed to remove nuclei and debris.[1]

    • Centrifuge the supernatant at high speed to pellet the membranes.[1]

    • Wash the membrane pellet and resuspend in binding buffer.[1]

    • Determine the protein concentration using a standard assay (e.g., Bradford or BCA).[1]

  • Assay Setup:

    • Prepare serial dilutions of the test compound.[1]

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (e.g., 50-100 µg protein).[10]

      • Test compound at various concentrations or buffer for total binding.

      • Non-specific binding control for determining non-specific binding.

      • [3H]cytisine at a concentration near its Kd (e.g., 0.5-1.5 nM).[9]

    • The final assay volume is typically 250 µL.[10]

  • Incubation:

    • Incubate the plate at 4°C for 75 minutes to 2 hours to reach equilibrium.[9][10]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters.[1][10]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1][10]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Table 1: Representative Binding Affinities (Ki) of Nicotinic Receptor Ligands

CompoundnAChR SubtypeKi (nM)Reference
VMY-2-95 (Compound 1)α4β20.031[3]
Compound 20α4β231[7]
Compound 21α4β2113[7]
ABT-089α4β2-[11]
ABT-594α4β2-[11]
Electrophysiological Assays

Electrophysiology is essential for determining the functional activity of a ligand, i.e., whether it acts as an agonist, antagonist, or allosteric modulator.[12] These techniques directly measure the ion flow through the nAChR channel in response to ligand application.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is widely used to characterize the function of recombinant nAChRs expressed in Xenopus laevis oocytes.[13][14]

Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed RNA encoding the desired nAChR subunits (e.g., α4 and β2).

  • Injection Pipettes and Micromanipulator.

  • TEVC setup: Including amplifier, electrodes, perfusion system, and data acquisition software.

  • Oocyte Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Test compounds and control agonists (e.g., acetylcholine).

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject the oocytes with the cRNA for the nAChR subunits of interest.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Ligand Application and Data Acquisition:

    • Apply the test compound at various concentrations via the perfusion system.

    • For agonists, this will elicit an inward current. Record the peak current amplitude.

    • For antagonists, co-apply with a known agonist (like acetylcholine) and measure the inhibition of the agonist-induced current.

    • For positive allosteric modulators (PAMs), co-apply with a sub-maximal concentration of an agonist and measure the potentiation of the current.[11][15]

  • Data Analysis:

    • Agonists: Plot the normalized current response against the ligand concentration to generate a dose-response curve and determine the EC50 (concentration for half-maximal activation) and maximal efficacy.[16]

    • Antagonists: Plot the percent inhibition against the antagonist concentration to determine the IC50.

    • PAMs: Quantify the fold-potentiation of the agonist response.

In Vivo Behavioral Assays

To assess the physiological and potential therapeutic effects of nAChR ligands, in vivo behavioral assays in animal models are crucial.[11] These studies can provide insights into the compound's effects on cognition, anxiety, depression, and addiction-related behaviors.[3][11]

Example Assay: Rat Nicotine Self-Administration

This model is used to evaluate the potential of a novel ligand to reduce nicotine-seeking behavior, a key indicator for anti-addiction therapies.[3]

Procedure Outline:

  • Animal Surgery: Rats are surgically implanted with intravenous catheters.

  • Training: Rats are trained to press a lever to receive an intravenous infusion of nicotine.

  • Treatment: Once stable self-administration is established, rats are pre-treated with the test compound or a vehicle control.

  • Testing: The number of lever presses for nicotine infusions is recorded.

  • Data Analysis: A significant reduction in lever pressing in the group treated with the test compound compared to the control group suggests that the compound may reduce the reinforcing effects of nicotine.[3]

Nicotinic Receptor Signaling Pathways

Activation of nAChRs leads to the influx of cations, which triggers various intracellular signaling cascades.[17] Understanding these pathways is critical for elucidating the downstream effects of novel ligands.

Upon agonist binding, the nAChR channel opens, allowing Ca2+ to enter the cell.[18] This increase in intracellular Ca2+ can activate several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which are involved in cell survival and neuroprotection.[1][17][19] The α7 nAChR subtype, in particular, has been shown to modulate inflammatory responses through the JAK2-STAT3 signaling pathway and by inhibiting the NF-κB pathway.[18]

Visualizations

Signaling Pathways

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Ligand Agonist (e.g., Acetylcholine, Nicotine) Ligand->nAChR Binds to PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt MAPK MAPK Pathway Ca_influx->MAPK JAK2_STAT3 JAK2-STAT3 Pathway (α7 specific) Ca_influx->JAK2_STAT3 NFkB_inhibition NF-κB Inhibition (α7 specific) Ca_influx->NFkB_inhibition Downstream Cellular Responses (Neuroprotection, Anti-inflammation, Modulation of Neurotransmitter Release) PI3K_Akt->Downstream MAPK->Downstream JAK2_STAT3->Downstream NFkB_inhibition->Downstream

Caption: Nicotinic acetylcholine receptor signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_synthesis Ligand Synthesis & Purification cluster_characterization Ligand Characterization Synthesis Chemical Synthesis Purification Purification (HPLC) Synthesis->Purification Structure_ID Structural Identification (NMR, MS) Purification->Structure_ID Binding_Assay Radioligand Binding Assay (Determine Ki) Structure_ID->Binding_Assay Electrophysiology Electrophysiology (TEVC) (Determine Agonist/Antagonist Activity) Binding_Assay->Electrophysiology In_Vivo In Vivo Behavioral Assays (Assess Physiological Effects) Electrophysiology->In_Vivo Lead_Optimization Lead Optimization / Further Development In_Vivo->Lead_Optimization

Caption: Experimental workflow for nAChR ligand development.

References

Scale-up Synthesis of (4-Methylpyridin-3-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scalable synthesis of (4-Methylpyridin-3-yl)methanol, a key building block in the development of various pharmaceutical compounds. The described methodology is based on the reduction of 4-methylnicotinic acid, a readily available starting material.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a range of biologically active molecules. The provision of a robust and scalable synthetic route is crucial for ensuring a consistent and cost-effective supply for research and development activities. The protocol outlined below describes a reliable method for the synthesis of this compound suitable for laboratory and pilot-plant scale production.

Reaction Scheme

The overall synthetic transformation involves the reduction of the carboxylic acid functionality of 4-methylnicotinic acid to a primary alcohol. A common and effective method for this transformation is the use of a borane-tetrahydrofuran complex.

Chemical Equation:

4-Methylnicotinic acid → this compound

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 4-Methylnicotinic acid[1]
Reagent 1.0 M Borane-tetrahydrofuran complex in THF[1]
Solvent Tetrahydrofuran (THF)[1]
Reaction Temperature Reflux[1]
Reaction Time 2 hours[1]
Quenching Agent 2.0 M Hydrochloric acid[1]
Purification Method Silica gel column chromatography[1]
Typical Yield ~40%[1]
Appearance White to yellow solid[1]
Melting Point 44-46 °C[1]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 4-Methylnicotinic acid

  • 1.0 M Borane-tetrahydrofuran complex solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 2.0 M Hydrochloric acid solution

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylnicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (a slight excess) to the stirred solution of 4-methylnicotinic acid at room temperature. An addition funnel can be used for controlled addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully and slowly add 2.0 M hydrochloric acid solution dropwise to quench the excess borane complex. Continue stirring for an additional 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with an aqueous sodium carbonate solution and then with saturated aqueous sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in methanol (e.g., starting from 100% ethyl acetate and gradually increasing the methanol concentration to 10%).[1]

  • Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to yellow solid.[1]

Safety Precautions:

  • Borane-tetrahydrofuran complex is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood.

  • Tetrahydrofuran is a flammable solvent.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve 4-Methylnicotinic Acid in THF start->dissolve add_borane Add Borane-THF Complex dissolve->add_borane reflux Reflux for 2h add_borane->reflux quench Quench with HCl reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While there is no direct signaling pathway involved in this chemical synthesis, the following diagram illustrates the logical relationship of the transformation.

logical_relationship starting_material 4-Methylnicotinic Acid (Carboxylic Acid) product This compound (Primary Alcohol) starting_material->product Reduction reagent Borane-THF Complex (Reducing Agent) reagent->product Enables

Caption: Transformation from starting material to product.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Methylpyridin-3-yl)methanol by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (4-Methylpyridin-3-yl)methanol by crystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Failure to Dissolve 1. Insufficient solvent volume.2. Inappropriate solvent choice.1. Gradually add more solvent in small increments while heating and stirring.2. Consult the solvent selection table below. This compound is a polar molecule and will dissolve best in polar solvents.
No Crystal Formation Upon Cooling 1. The solution is not sufficiently supersaturated.2. Too much solvent was used.3. The cooling process is too slow.1. Induce crystallization: - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound.2. Concentrate the solution by evaporating some of the solvent and allow it to cool again.3. Cool the solution in an ice-water bath to further decrease the solubility.
"Oiling Out" (Formation of a liquid layer instead of solid crystals) 1. The boiling point of the solvent is too close to the melting point of the compound (44-46°C).2. The solution is cooling too rapidly.3. High concentration of impurities depressing the melting point.1. Select a solvent with a lower boiling point.2. Allow the solution to cool more slowly to room temperature before placing it in a cooling bath.3. If impurities are suspected, consider a pre-purification step such as column chromatography. Adding slightly more solvent may also help.
Crystals Form Too Quickly 1. The solution is too concentrated.2. The solution was cooled too rapidly.1. Add a small amount of additional hot solvent to the heated solution to slightly decrease saturation.2. Allow the flask to cool slowly on a benchtop before transferring to an ice bath. Insulating the flask can also help.
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.2. Premature filtration before crystallization was complete.3. Crystals were washed with a solvent in which they are too soluble.1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Ensure the solution is thoroughly cooled, preferably in an ice bath, for an adequate amount of time before filtration.3. Wash the collected crystals with a minimal amount of ice-cold crystallization solvent.
Discolored Crystals 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Ensure the starting material is of sufficient purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Based on its polar structure containing a pyridine ring and a hydroxyl group, polar solvents are generally suitable. A solvent system, such as a mixture of a good solvent (e.g., methanol, ethanol, or ethyl acetate) and a poor solvent (e.g., heptane or toluene), can also be effective. It is always recommended to perform small-scale solvent screens to determine the optimal solvent or solvent system for your specific sample.

Q2: What are the most likely impurities in my this compound sample?

A2: If the compound was synthesized by the reduction of 4-methylnicotinic acid, potential impurities include unreacted starting material (4-methylnicotinic acid) and borane-related byproducts from the reducing agent.[1]

Q3: How can I tell if my compound has "oiled out"?

A3: Instead of forming solid, crystalline particles, the compound will separate from the solvent as a second liquid phase, often appearing as oily droplets or a syrupy layer at the bottom of the flask.

Q4: Can I reuse the mother liquor?

A4: Yes. The mother liquor may still contain a significant amount of dissolved this compound. You can concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. However, be aware that the impurities will be more concentrated in subsequent crops.

Q5: My yield is very low. What are the most common reasons for this?

A5: The most frequent causes of low yield are using too much solvent, not allowing the solution to cool sufficiently before filtration, and washing the collected crystals with a solvent at room temperature instead of ice-cold.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative guide to solvent selection based on the principle of "like dissolves like." It is strongly recommended to perform experimental solubility tests to determine precise values for your system.

Solvent Polarity Anticipated Solubility of this compound Notes
WaterHighSolubleThe hydrochloride salt is noted to be soluble in water.[2]
MethanolHighHighGood potential "good" solvent for a solvent system.
EthanolHighHighGood potential "good" solvent for a solvent system.
IsopropanolMedium-HighModerate to HighMay be a suitable single solvent.
Ethyl AcetateMediumModerateA potential crystallization solvent, possibly in a system.
TolueneLowLowGood potential "poor" solvent for a solvent system.
HeptaneLowVery LowGood potential "poor" solvent for a solvent system.

Experimental Protocols

Protocol 1: Single Solvent Crystallization

  • Dissolution: In a flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., isopropanol or ethyl acetate). Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (44-46°C).

Protocol 2: Solvent-Antisolvent Crystallization

  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., methanol or ethyl acetate) in which it is readily soluble.

  • Addition of Antisolvent: While the solution is still hot, slowly add a "poor" solvent (e.g., toluene or heptane) in which the compound is insoluble, until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation and Washing: Isolate the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture or the pure antisolvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow Experimental Workflow for Crystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Optional: Add Activated Charcoal and Reheat dissolve->decolorize hot_filter Optional: Hot Gravity Filtration decolorize->hot_filter If charcoal added cool Cool Slowly to Room Temperature decolorize->cool If no charcoal hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow Troubleshooting Crystallization Issues start Crystallization Issue Encountered no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce Yes low_yield Low Yield? oiling_out->low_yield No slow_cool Re-dissolve and Cool More Slowly oiling_out->slow_cool Yes success Problem Resolved low_yield->success No check_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->check_mother_liquor Yes concentrate Concentrate Solution (Evaporate Solvent) induce->concentrate Still no crystals concentrate->success slow_cool->success optimize_solvent Optimize Solvent Volume and Washing check_mother_liquor->optimize_solvent optimize_solvent->success

Caption: Troubleshooting workflow for common crystallization problems.

References

Technical Support Center: Purification of (4-Methylpyridin-3-yl)methanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying (4-Methylpyridin-3-yl)methanol using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.

Troubleshooting Guides

This section addresses specific issues you may encounter during the column chromatography purification of this compound in a question-and-answer format.

Issue 1: Peak Tailing or Streaking

  • Q: Why are the chromatographic spots/peaks for this compound showing significant tailing or streaking on the TLC plate and during column elution?

    A: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups on the surface of the silica stationary phase.[1] This can lead to non-uniform elution and a smeared or tailing appearance of the compound band. Other potential causes include column overload, where too much sample is loaded onto the column.[1]

  • Q: How can I prevent or reduce peak tailing for this compound?

    A: A common and effective solution is to add a small amount of a basic modifier to your mobile phase. Adding 0.1-1% triethylamine (TEA) or a few drops of ammonia to the eluent can help by neutralizing the acidic silanol groups on the silica gel, thus minimizing their interaction with the basic pyridine compound. Alternatively, using a different stationary phase, such as alumina or a deactivated silica gel, can also mitigate this issue.

Issue 2: Poor Separation of this compound from Impurities

  • Q: My target compound is co-eluting with an impurity. How can I improve the separation?

    A: Poor separation can often be resolved by optimizing the mobile phase. If your compound and the impurity are eluting too quickly, you can decrease the polarity of the eluent (e.g., decrease the percentage of methanol in an ethyl acetate/methanol mixture). Conversely, if the compounds are moving too slowly, you can gradually increase the polarity. Running a solvent gradient (a gradual increase in the mobile phase polarity) during the elution can also significantly improve separation. For very challenging separations, consider using a different stationary phase like alumina, which offers different selectivity compared to silica gel.[2][3]

Issue 3: Low Recovery of this compound

  • Q: I am experiencing a low yield of my purified compound. What are the potential causes and solutions?

    A: Low recovery can be due to several factors. The compound may be irreversibly adsorbed onto the silica gel due to strong interactions. In some cases, the compound may degrade on the acidic silica gel. It is also possible that the compound is highly polar and requires a much more polar solvent system to elute from the column.

    To address this, you can:

    • Add a basic modifier: As with tailing, adding triethylamine or ammonia to the eluent can reduce strong adsorption and improve recovery.

    • Check for degradation: You can assess the stability of your compound on silica gel using a 2D TLC experiment.[1][4] If degradation is observed, switching to a less acidic stationary phase like neutral alumina is recommended.

    • Increase eluent polarity: If the compound is stuck at the top of the column, a more polar solvent system, such as a higher percentage of methanol in dichloromethane or ethyl acetate, may be necessary to elute it.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting mobile phase for the column chromatography of this compound?

    A1: A good starting point for polar compounds like this compound is a mixture of a less polar solvent and a more polar solvent. Common choices include ethyl acetate/hexane or dichloromethane/methanol.[6] A patent describing the synthesis of this compound specifies an eluent ratio of ethyl acetate:methanol from 1:0 to 9:1, indicating a gradient elution starting with pure ethyl acetate and gradually increasing the proportion of methanol.

  • Q2: How do I determine the right solvent system for my column?

    A2: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your target compound an Rf (retention factor) value of approximately 0.2-0.4, with good separation from any impurities.

  • Q3: Should I use silica gel or alumina as the stationary phase?

    A3: Silica gel is the most common stationary phase for column chromatography.[2] However, for basic compounds like this compound that can interact strongly with acidic silica, neutral alumina can be a better alternative to prevent tailing and degradation.[2][3]

  • Q4: How much silica gel should I use for my column?

    A4: A general rule of thumb is to use a 30-100 fold excess by weight of silica gel to the crude sample. For difficult separations, a higher ratio is often used.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of this compound and similar pyridine derivatives by column chromatography.

ParameterDetailsExpected OutcomeReference
Stationary Phase Silica Gel (230-400 mesh)Good for general purification, but may require a basic modifier.[2]
Neutral AluminaRecommended to avoid tailing and degradation of basic compounds.[3]
Mobile Phase Ethyl Acetate/Methanol Gradient (e.g., 100:0 to 90:10)Good separation of polar compounds.
Dichloromethane/MethanolEffective for polar compounds.[6]
Mobile phase with 0.1-1% TriethylamineReduced peak tailing and improved recovery.[2]
Typical Recovery >85%Dependent on the purity of the crude material and the optimized conditions.[2]
Achievable Purity >98%Dependent on the separation efficiency.[2]

Experimental Protocols

Detailed Protocol for Column Chromatography Purification of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.

1. Preparation of the Column:

  • Select an appropriately sized glass chromatography column.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure ethyl acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped in the stationary phase. Gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane).

  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry loading method.

  • Carefully add the silica gel with the adsorbed sample onto the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin elution with the initial, less polar solvent (e.g., 100% ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 100% ethyl acetate to 95:5 ethyl acetate:methanol, and then to 90:10 ethyl acetate:methanol.

  • Collect fractions in separate test tubes or flasks.

4. Monitoring the Separation:

  • Monitor the elution of the compound by spotting the collected fractions on TLC plates.

  • Visualize the spots under a UV lamp (if the compound is UV active) or by using an appropriate staining agent.

  • Identify the fractions containing the pure this compound based on the TLC analysis.

5. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_elution Elution & Monitoring cluster_isolation Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Dry Loading) pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->elute Adjust Gradient combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_tailing Peak Tailing / Streaking cluster_separation Poor Separation cluster_recovery Low Recovery start Problem Encountered add_base Tailing start->add_base change_stationary_phase_tailing Tailing start->change_stationary_phase_tailing optimize_mobile_phase Poor Separation start->optimize_mobile_phase use_gradient Poor Separation start->use_gradient change_stationary_phase_sep Poor Separation start->change_stationary_phase_sep check_degradation Low Recovery start->check_degradation increase_polarity Low Recovery start->increase_polarity add_base_recovery Low Recovery start->add_base_recovery solution Problem Resolved add_base->solution change_stationary_phase_tailing->solution optimize_mobile_phase->solution use_gradient->solution change_stationary_phase_sep->solution check_degradation->solution increase_polarity->solution add_base_recovery->solution

Caption: Troubleshooting logic for common column chromatography issues.

References

Avoiding pyridine ring reduction in (4-Methylpyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Methylpyridin-3-yl)methanol, with a specific focus on preventing the undesired reduction of the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound from its corresponding ester?

A1: The main challenge is the selective reduction of the ester functional group to a primary alcohol without concurrently reducing the aromatic pyridine ring. The pyridine ring is susceptible to reduction, especially under harsh conditions or with powerful, non-selective reducing agents, which can lead to the formation of piperidine byproducts.

Q2: Why is a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) often avoided for this synthesis?

A2: Lithium Aluminum Hydride (LiAlH₄) is a very powerful and unselective reducing agent.[1] It can readily reduce both the ester and the pyridine ring, leading to a mixture of products and low yield of the desired this compound.[2][3] While it is effective for reducing esters to primary alcohols, its lack of chemoselectivity in the presence of a reducible heterocyclic ring like pyridine makes it a poor choice for this specific transformation.[4][5]

Q3: Is Sodium Borohydride (NaBH₄) a suitable reagent for this reduction?

A3: By itself, Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce esters to alcohols under standard conditions.[1][4] However, its reactivity can be enhanced. For instance, using NaBH₄ in a refluxing methanol-THF system has been shown to successfully reduce nicotinate esters.[6] Additionally, the use of additives like Lewis acids (e.g., CaCl₂, ZnCl₂) or sodium methoxide can increase the reducing power of NaBH₄, enabling the selective reduction of the ester.[7][8]

Q4: Are there alternative selective reducing agents for this transformation?

A4: Yes, several other reducing agents offer better selectivity for this reaction:

  • Lithium Borohydride (LiBH₄): This reagent is stronger than NaBH₄ but generally milder than LiAlH₄. It is known to reduce esters to alcohols and is a good candidate for this synthesis due to its higher reactivity towards the ester compared to the pyridine ring under controlled conditions.[9]

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful and bulky reducing agent that can selectively reduce esters.[10][11][12] Typically, at low temperatures (-78 °C), it reduces esters to aldehydes. However, by using a larger excess of DIBAL-H and allowing the reaction to warm to room temperature, the alcohol can be obtained.[13]

  • Borane Complexes (e.g., BH₃•THF): Borane is a highly effective reagent for reducing carboxylic acids and their derivatives. A direct reduction of 4-methylnicotinic acid using a borane-tetrahydrofuran complex provides a direct route to the desired alcohol with high selectivity.[14]

Q5: When should I consider using a protecting group strategy?

A5: A protecting group strategy is advisable if you need to perform other chemical transformations on the molecule that require harsh conditions under which the pyridine ring would be compromised. Borane (BH₃) can be used to form a pyridine-borane complex, which protects the nitrogen atom and deactivates the ring towards reduction.[1][15][16] The borane protecting group can be readily removed under acidic conditions after the desired reduction is complete.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion of the Ester Reducing agent is not sufficiently reactive. - If using NaBH₄, switch to a more reactive system such as NaBH₄/Methanol in refluxing THF or add a Lewis acid catalyst (e.g., CaCl₂).- Consider using a stronger, yet selective, reducing agent like LiBH₄ or a Borane-THF complex.
Reaction temperature is too low. - For NaBH₄/Methanol reductions, ensure the reaction is brought to reflux.- For DIBAL-H reductions to the alcohol, after the initial addition at -78°C, allow the reaction to slowly warm to room temperature and stir for an extended period.[13]
Formation of Piperidine Byproduct (Pyridine Ring Reduction) Reducing agent is too strong or non-selective. - Avoid using LiAlH₄.- If using a borane-based reagent, ensure precise stoichiometric control.
Harsh reaction conditions (high temperature/pressure). - Perform the reduction at the lowest effective temperature. For instance, with NaBH₄, reflux is needed, but prolonged heating should be avoided once the reaction is complete.- Catalytic hydrogenation should be avoided unless a highly selective catalyst and mild conditions are employed, as it is prone to reducing the pyridine ring.
Incomplete Reaction (Mixture of Starting Material and Product) Insufficient amount of reducing agent. - Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the hydride reagent. Ensure the starting ester is of high purity and anhydrous.
Reaction time is too short. - Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is fully consumed.[13]
Formation of Aldehyde Instead of Alcohol Using DIBAL-H at low temperature with insufficient equivalents. - Ensure at least 2 equivalents of DIBAL-H are used.- After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for several hours to ensure complete reduction to the alcohol.[13]
Difficult Work-up (Formation of Gels/Emulsions) Hydrolysis of aluminum or borate salts. - For DIBAL-H and other aluminum-based reagents, quench the reaction by slow, dropwise addition of methanol at low temperature, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) to chelate the aluminum salts and break up emulsions.[13]- For borohydride reductions, a careful acidic work-up (e.g., with 2.0 M HCl) can help decompose the borate complexes.[14]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of this compound and related pyridyl methanols using different selective reduction methods. Yields are highly dependent on the specific substrate, reaction conditions, and scale.

Method Starting Material Reducing Agent Solvent Typical Yield (%) Key Advantages Potential Drawbacks
Borane Reduction4-Methylnicotinic AcidBH₃•THFTHF70-90%[14]Direct, one-step from the acid; high selectivity.Requires handling of borane reagents.
Enhanced NaBH₄ ReductionMethyl NicotinateNaBH₄ / MethanolTHFHigh Yields (unspecified)[6]Inexpensive, safe, and easy to handle reagents.[6]Requires reflux conditions; may need a large excess of NaBH₄.[6]
LiBH₄ ReductionEsterLiBH₄THF / Ether70-95% (general)[4]More reactive than NaBH₄; good selectivity for esters.[9]More expensive and moisture-sensitive than NaBH₄.
DIBAL-H ReductionEsterDIBAL-HToluene / THF / DCM80-95% (general)Highly selective; effective at low temperatures.[10]Requires cryogenic conditions (-78 °C); sensitive to water.

Experimental Protocols

Method 1: Reduction of 4-Methylnicotinic Acid using Borane-Tetrahydrofuran Complex

This protocol is adapted from a general procedure for the synthesis of this compound.[14]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methylnicotinic acid (1.0 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to dissolve the acid.

  • Reagent Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (1.5 - 2.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add 2.0 M aqueous HCl dropwise to quench the excess borane and decompose the borate complexes. Continue refluxing for an additional 30 minutes.

  • Work-up: After cooling to room temperature, basify the mixture with an aqueous sodium carbonate solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield pure this compound.[14]

Method 2: Reduction of Methyl 4-Methylnicotinate using Sodium Borohydride-Methanol

This protocol is based on the successful reduction of the closely related methyl nicotinate.[6]

  • Preparation of Starting Material: First, convert 4-methylnicotinic acid to its methyl ester, methyl 4-methylnicotinate, via standard Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-methylnicotinate (1.0 eq) in a mixture of THF and methanol.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (4.0 - 5.0 eq) portion-wise to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, carefully add water to quench the reaction. Remove the organic solvents under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or chloroform) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Logical Flow for Selecting a Reducing Agent

Figure 1. Decision tree for selecting a selective reducing agent. start Start: Reduce methyl 4-methylnicotinate to alcohol? q1 Is the corresponding carboxylic acid available? start->q1 borane Use Borane-THF (BH3•THF) for direct reduction. q1->borane Yes q2 Are cost and reagent safety the primary concerns? q1->q2 No, starting from ester end_note Note: All methods require careful optimization and monitoring. borane->end_note nabh4 Use NaBH4/Methanol in refluxing THF. q2->nabh4 Yes q3 Is higher reactivity than NaBH4 needed with good selectivity? q2->q3 No nabh4->end_note libh4 Use Lithium Borohydride (LiBH4). q3->libh4 Yes dibal Use Diisobutylaluminum Hydride (DIBAL-H). q3->dibal No, need high selectivity and controlled conditions libh4->end_note dibal->end_note

Caption: Decision tree for selecting a selective reducing agent.

General Experimental Workflow

Figure 2. Generalized workflow for the reduction of the ester. start Start: Methyl 4-methylnicotinate setup 1. Dissolve ester in anhydrous solvent under N2 start->setup cool 2. Cool to appropriate temperature (e.g., 0°C or -78°C) setup->cool add 3. Add reducing agent dropwise or portion-wise cool->add react 4. Stir for required time (Monitor by TLC) add->react quench 5. Quench reaction (e.g., with HCl, water, or methanol) react->quench workup 6. Aqueous Work-up & Solvent Extraction quench->workup purify 7. Dry, Concentrate, & Purify (Chromatography) workup->purify product Product: (4-Methylpyridin- 3-yl)methanol purify->product

Caption: Generalized workflow for the reduction of the ester.

Troubleshooting Logic Pathway

Figure 3. Troubleshooting pathway for common synthesis issues. start Analyze Reaction Outcome q_conversion Is there low or no conversion? start->q_conversion sol_conversion Increase reactivity: - Use stronger agent (LiBH4) - Increase temperature/reflux - Add catalyst (for NaBH4) q_conversion->sol_conversion Yes q_ring_red Is the pyridine ring being reduced? q_conversion->q_ring_red No sol_ring_red Decrease reactivity: - Use milder agent (e.g., NaBH4/MeOH) - Lower reaction temperature - Use a protecting group (Borane) q_ring_red->sol_ring_red Yes q_incomplete Is the reaction incomplete? q_ring_red->q_incomplete No sol_incomplete Optimize conditions: - Increase reaction time - Use slight excess of reagent - Check reagent purity q_incomplete->sol_incomplete Yes success Successful Synthesis q_incomplete->success No

Caption: Troubleshooting pathway for common synthesis issues.

References

Technical Support Center: Catalyst Poisoning in Pyridine Derivative Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during the hydrogenation of pyridine derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Decreased or No Catalytic Activity

Q: My pyridine hydrogenation reaction shows low to no conversion. What are the likely causes related to catalyst poisoning?

A: A sudden or complete loss of activity is a strong indicator of catalyst poisoning. The primary suspects are:

  • Sulfur Compounds: Present in the substrate, solvent, or hydrogen gas, even at ppb levels. Thiophenes, H₂S, and mercaptans are particularly potent poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt).[1][2][3]

  • Nitrogen-Containing Impurities: Besides the pyridine substrate and piperidine product which can act as inhibitors, other basic nitrogen compounds in your starting materials can compete for active sites.[1][4][5]

  • Halides: Chloride, bromide, or iodide ions, often from starting materials or acidic additives, can poison the catalyst surface.

  • Strongly Coordinating Species: Carbon monoxide (CO) from the hydrogen source or other functional groups on the substrate can irreversibly bind to the catalyst's active sites.[3]

Recommended Actions:

  • Analyze Starting Materials: Use techniques like GC-MS or elemental analysis to check for sulfur or other impurities in your pyridine substrate and solvent.

  • Purify Reagents: If impurities are found, purify the substrate (e.g., by distillation or recrystallization) and use high-purity, degassed solvents and hydrogen gas.

  • Use a Guard Bed: Pass the substrate solution and/or hydrogen gas through a scavenger resin or an activated carbon bed to remove trace poisons before they reach the main reactor.

Issue 2: Poor Selectivity

Q: The reaction is active, but I'm observing poor selectivity and the formation of undesired byproducts. Can catalyst poisoning be the cause?

A: Yes, poisoning can alter the catalyst's surface properties, leading to changes in reaction pathways and selectivity.

  • Mechanism: Poisons don't always deactivate the catalyst uniformly. They can selectively block certain types of active sites, favoring alternative reaction pathways that lead to byproducts. The substrate itself or the piperidine product can act as a poison, altering the catalyst's surface and leading to different reaction pathways.[1]

  • Example: In some cases, partial poisoning can inhibit the desired full hydrogenation of the pyridine ring while promoting side reactions like hydrodehalogenation or reduction of other functional groups.

Recommended Actions:

  • Catalyst Screening: Test different types of catalysts (e.g., Rh, Ru, Pt, Pd) and supports, as they have varying sensitivities to specific poisons.[1]

  • Optimize Reaction Conditions: Adjusting temperature, pressure, and solvent can sometimes mitigate selectivity issues caused by mild poisoning.[1]

  • Controlled Poisoning: In some advanced applications, a controlled amount of a specific "poison" (like pyridine itself) is intentionally added to suppress undesired side reactions and improve selectivity for a specific outcome.[6]

Troubleshooting Workflow for Catalyst Deactivation

The following diagram outlines a logical workflow for diagnosing and addressing catalyst deactivation issues.

G start Low or No Activity Observed check_purity Analyze Purity of Substrate, Solvent, H2 Gas start->check_purity poison_found Poison Detected? check_purity->poison_found purify Purify Reagents & Implement Guard Bed poison_found->purify Yes no_poison No Obvious Poison poison_found->no_poison No rerun Re-run Experiment purify->rerun problem_solved Problem Resolved rerun->problem_solved check_conditions Verify Reaction Conditions (Temp, Pressure, Stirring) no_poison->check_conditions test_catalyst Test Catalyst with Known Clean Substrate check_conditions->test_catalyst catalyst_bad Catalyst Inactive? test_catalyst->catalyst_bad catalyst_bad->rerun No regenerate Attempt Catalyst Regeneration catalyst_bad->regenerate Yes regenerate->rerun Successful new_catalyst Use Fresh Catalyst regenerate->new_catalyst Unsuccessful new_catalyst->rerun

Caption: A decision tree for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in pyridine hydrogenation? A1: The most frequently encountered catalyst poisons include:

  • Sulfur Compounds: Even at parts-per-billion (ppb) levels, compounds like hydrogen sulfide (H₂S) and thiols can severely deactivate noble metal catalysts.[1]

  • Nitrogen-Containing Compounds: The pyridine substrate and the resulting piperidine product can themselves act as inhibitors by strongly adsorbing to the catalyst surface.[4][7] Other basic nitrogenous impurities can also poison the catalyst.[5]

  • Heavy Metals: Metals like mercury, lead, and arsenic can cause permanent deactivation.[2]

  • Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas source, CO strongly chemisorbs to metal surfaces.[3]

  • Halogens: Halogenated compounds or halide ions can poison catalyst sites.

Q2: What is the difference between reversible and irreversible poisoning? A2: The distinction lies in the strength of the interaction between the poison and the catalyst.

  • Reversible Poisoning: This occurs when the poison adsorbs to the active sites but can be removed by relatively simple procedures, such as stopping the flow of the poison or increasing the reaction temperature. This restores the catalyst's activity.[3]

  • Irreversible Poisoning: This involves a strong, often covalent, bond between the poison and the active site.[8] The poison cannot be easily removed, and the catalyst's activity is permanently lost. Regeneration in these cases is difficult and may require harsh chemical treatments.[2][9]

Q3: Can I regenerate a poisoned catalyst? A3: Regeneration is possible, particularly for temporary or reversible poisoning. The method depends on the nature of the poison and the catalyst.

  • Thermal Treatment: Heating the catalyst under a flow of inert gas or hydrogen can desorb weakly bound poisons.[10] For sulfur poisoning, a reductive treatment at elevated temperatures can sometimes regenerate the catalyst.

  • Solvent Washing: Rinsing the catalyst with a suitable solvent can remove some adsorbed impurities.[9]

  • Chemical Treatment: For more stubborn poisons, washing with acidic or basic solutions may be necessary, but this risks damaging the catalyst structure.[9] For palladium catalysts poisoned by nitrogen impurities, treatment with alkali metal bicarbonates or hydroxides has been shown to be effective.[11] Oxidative regeneration, where the catalyst is treated with an oxidant to burn off poisons, is also a possibility.[12]

Mechanism of Catalyst Poisoning

This diagram illustrates the fundamental mechanism of catalyst poisoning where a poison molecule blocks an active site.

G cluster_0 1. Active Catalyst cluster_1 2. Poisoning Event cluster_2 3. Deactivated Catalyst Catalyst1 Active Site Product1 Piperidine Catalyst1->Product1 Converts Substrate1 Pyridine Substrate1->Catalyst1 Binds Catalyst2 Blocked Site Poison Poison (e.g., Sulfur) Poison->Catalyst2 Strong Adsorption Catalyst3 Blocked Site Substrate3 Pyridine Substrate3->Catalyst3 Cannot Bind

Caption: A poison molecule irreversibly binds to an active site, preventing the substrate from reacting.

Data Presentation

Table 1: Effect of Irreversible Sulfur Poisoning on Noble Metal Catalysts

This table summarizes quantitative data on the impact of irreversible sulfur coverage on the available active sites of Palladium and Platinum catalysts.

CatalystPoison TypeIrreversible Sulfur CoverageImpact on Active SitesReference
PdChemisorbed Sulfur56.8%Significant reduction in available sites[8]
PtChemisorbed Sulfur35.1%Significant reduction in available sites[8]

Data indicates the percentage of surface sites permanently blocked by sulfur species even after the removal of H₂S gas from the feed.[8]

Table 2: Common Poisons and Their Effects on Hydrogenation Catalysts
Poison ClassExamplesAffected CatalystsTypical Effect
Sulfur Compounds H₂S, Thiophenes, Mercaptans, CS₂Pd, Pt, Rh, NiSevere, often irreversible deactivation
Nitrogen Compounds Pyridine, Piperidine, Amines, AmmoniaPt, Pd, RhInhibition, reversible poisoning
Halogens Chlorides, Bromides from reagentsMost noble metalsDeactivation, can alter selectivity
Heavy Metals Pb, Hg, AsMost noble metalsPermanent, irreversible poisoning
Other Species CO, AcetylenePd, NiStrong chemisorption leading to deactivation

Experimental Protocols

Protocol 1: General Experimental Workflow for Pyridine Derivative Hydrogenation

This protocol outlines a standard procedure for the catalytic hydrogenation of a pyridine derivative.

G prep 1. Reactor Preparation - Add substituted pyridine - Add solvent (e.g., Acetic Acid) - Add catalyst (e.g., PtO2) seal 2. Seal & Purge - Securely seal the reactor - Purge multiple times with N2/Ar prep->seal hydro 3. Hydrogenation - Pressurize with H2 (e.g., 50-70 bar) - Begin vigorous stirring - Maintain temperature seal->hydro monitor 4. Reaction Monitoring - Monitor H2 uptake - Take aliquots for analysis (TLC, GC) hydro->monitor workup 5. Work-up - Vent H2, purge with N2 - Dilute and filter to remove catalyst (Caution: Catalyst may be pyrophoric) monitor->workup purify 6. Purification - Extract product - Dry and concentrate - Purify (distillation/chromatography) workup->purify

Caption: General experimental workflow for catalytic hydrogenation.[7]

Methodology:

  • Reactor Setup: In a high-pressure reactor vessel (e.g., Parr shaker), add the pyridine substrate (1.0 eq) and a suitable solvent (e.g., glacial acetic acid, methanol, or trifluoroethanol).[7][13]

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 1-5 mol% PtO₂, Pd/C, or Rh₂O₃) to the vessel.[7][13]

  • Sealing and Purging: Securely seal the reactor. Purge the system at least three times with an inert gas (e.g., nitrogen) to remove all oxygen, then purge with hydrogen.

  • Reaction: Pressurize the reactor with high-purity hydrogen gas to the desired pressure (e.g., 5-70 bar).[13] Begin vigorous stirring and, if required, heat the reaction to the target temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. If possible, take small aliquots at intervals to analyze for conversion by TLC, GC, or NMR.

  • Work-up: Once the reaction is complete, cool to room temperature, stop stirring, and carefully vent the excess hydrogen. Purge the reactor with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and carefully filter it through a pad of an inert filtering agent (e.g., Celite®) to remove the heterogeneous catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should not be allowed to dry in the air; quench it with water immediately after filtration.[7]

  • Purification: Process the filtrate through standard extraction and drying procedures. Purify the crude product by distillation, chromatography, or recrystallization.[7]

Protocol 2: Diagnostic Test for Suspected Catalyst Poisoning

This protocol helps determine if poor reactivity is due to an inhibited catalyst or poisoned reagents.

Materials:

  • Your reaction setup (substrate, solvent, catalyst) that is showing poor activity.

  • A "control" substrate known to hydrogenate well under your standard conditions with a fresh catalyst (e.g., neat pyridine or a simple derivative).

  • Fresh, high-purity solvent.

  • Fresh, unused catalyst from the same batch.

Procedure:

  • Baseline Experiment (if not already run): Run your reaction under standard conditions. If activity is low or absent, proceed to the next steps.

  • Test the Catalyst:

    • Carefully filter the catalyst from the stalled reaction.

    • Wash it with fresh, clean solvent.

    • Add the recovered catalyst to a new reaction vessel containing the "control" substrate and fresh solvent.

    • Run the hydrogenation under standard conditions.

    • Interpretation: If this reaction is also slow, your catalyst is likely poisoned. If it proceeds normally, the issue is with your original substrate or solvent.

  • Test the Substrate/Solvent:

    • Set up a new reaction using your original substrate and solvent but with a fresh, unused catalyst .

    • Run the hydrogenation under standard conditions.

    • Interpretation: If this reaction is slow, your substrate or solvent contains a poison. If it proceeds normally, your original batch of catalyst was likely deactivated for other reasons (e.g., improper storage, previous use).

References

Technical Support Center: Synthesis of (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4-Methylpyridin-3-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most frequently employed method for the synthesis of this compound is the reduction of 4-methylnicotinic acid. This transformation can be effectively achieved using various reducing agents, with borane complexes being a popular choice due to their selectivity for carboxylic acids.

Q2: Which reducing agents are suitable for the synthesis of this compound from 4-methylnicotinic acid?

A2: Several reducing agents can be used, each with its own advantages and disadvantages. Borane-tetrahydrofuran complex (BH3-THF) is a highly effective and selective reagent for this reduction.[1] Other strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can also be employed, though they are less selective and may require more stringent reaction conditions to avoid side reactions. Sodium borohydride (NaBH4) alone is generally not effective for reducing carboxylic acids but can be used if the carboxylic acid is first converted to an ester (e.g., methyl 4-methylnicotinate).

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Potential side reactions primarily depend on the choice of reducing agent and reaction conditions. With strong, non-selective reducing agents or harsh conditions, reduction of the pyridine ring is a possibility. When using borane-based reagents, the formation of borate esters as intermediates is expected, which are then hydrolyzed during the workup. Incomplete reaction can leave unreacted starting material, and over-reduction is a concern with more powerful reducing agents.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as ethyl acetate/methanol, can be used to separate the starting material (4-methylnicotinic acid), which is more polar, from the product (this compound), which is less polar. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What are the recommended purification methods for this compound?

A5: The most common method for purifying this compound is silica gel column chromatography.[1] An eluent system of ethyl acetate and methanol is often effective.[1] Recrystallization from a suitable solvent system can also be employed for further purification if a crystalline solid is obtained.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Reducing Agent Use a fresh, unopened bottle of the reducing agent or titrate to determine the active hydride concentration. Borane-THF solutions can degrade over time.
Insufficient Reducing Agent Ensure a sufficient molar excess of the reducing agent is used. For borane reductions of carboxylic acids, at least 1.3 to 2 equivalents are typically required.
Poor Quality Starting Material Verify the purity of the 4-methylnicotinic acid. Impurities can interfere with the reaction.
Incomplete Reaction Increase the reaction time or temperature, while monitoring by TLC to avoid decomposition.
Improper Quenching/Workup Ensure the quenching step is performed carefully at a low temperature to avoid decomposition of the product. The pH adjustment during workup is also critical for efficient extraction.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Unreacted Starting Material Increase reaction time or temperature. Ensure sufficient equivalents of the reducing agent. Optimize purification by column chromatography.
Pyridine Ring Reduction Use a more selective reducing agent like BH3-THF instead of LiAlH4. Employ milder reaction conditions (lower temperature).
Formation of Borate Esters Ensure complete hydrolysis during the workup by adding acid and allowing sufficient time for the reaction.
Solvent Impurities Use anhydrous solvents, especially for reactions involving borane or LiAlH4, as water will consume the reducing agent.

Data Presentation

Table 1: Comparison of Reducing Agents for 4-Methylnicotinic Acid Reduction

Reducing Agent Typical Solvent Reaction Conditions Reported Yield (%) Selectivity Notes
Borane-THF complex THFReflux, 2 hours~40-50%[1]High for carboxylic acidGood selectivity, relatively mild conditions.[1]
LiAlH4 THF, Diethyl ether0 °C to room temp.Not specifically reported for this substrate, but generally high for carboxylic acid reductions.LowHighly reactive and non-selective, requires careful handling and anhydrous conditions.
NaBH4 / Methanol THFRefluxHigh (for the ester reduction step)High for estersRequires a two-step process (esterification then reduction).

Experimental Protocols

Protocol 1: Synthesis of this compound using Borane-THF Complex[1]

Materials:

  • 4-Methylnicotinic acid

  • Borane-tetrahydrofuran complex solution (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2.0 M)

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-methylnicotinic acid (e.g., 686 mg) in anhydrous THF (15 mL).

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (15 mL) to the solution of 4-methylnicotinic acid.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add 2.0 M hydrochloric acid (5 mL) dropwise to the reaction mixture and continue to reflux for an additional 30 minutes.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic phase sequentially with aqueous sodium carbonate solution and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (eluent: ethyl acetate/methanol gradient) to obtain this compound as a white solid.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dissolve 4-Methylnicotinic Acid in THF Add_BH3 Add Borane-THF Complex Start->Add_BH3 Reflux Reflux for 2h Add_BH3->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Quench Quench with HCl Reflux 0.5h TLC_Monitor->Quench Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Na2CO3 (aq) and Brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Low_Yield Low or No Product Yield Check_Reagent Is the reducing agent active? Low_Yield->Check_Reagent Check_Stoichiometry Is there sufficient reducing agent? Check_Reagent->Check_Stoichiometry Yes Use_Fresh_Reagent Use fresh or titrated reducing agent Check_Reagent->Use_Fresh_Reagent No Check_Reaction_Time Is the reaction complete? Check_Stoichiometry->Check_Reaction_Time Yes Increase_Equivalents Increase molar equivalents of reducing agent Check_Stoichiometry->Increase_Equivalents No Check_Workup Was the workup performed correctly? Check_Reaction_Time->Check_Workup Yes Increase_Time_Temp Increase reaction time or temperature Check_Reaction_Time->Increase_Time_Temp No Optimize_Workup Optimize quenching and extraction pH Check_Workup->Optimize_Workup No

Caption: Troubleshooting guide for low product yield in the synthesis.

References

Technical Support Center: Stability of (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of (4-Methylpyridin-3-yl)methanol under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound in acidic environments?

A1: this compound contains a benzyl alcohol-like functional group and a pyridine ring. Under acidic conditions, the primary stability concerns are acid-catalyzed reactions involving the hydroxymethyl group, such as etherification and dehydration. The pyridine nitrogen can also be protonated, which may influence the compound's overall reactivity and degradation pathways.

Q2: What are the likely degradation products of this compound under acidic stress?

A2: Based on the chemistry of benzyl alcohols, the two main degradation pathways under acidic conditions are the formation of a symmetrical ether and dehydration products.

  • Etherification: Two molecules of this compound can react in the presence of acid to form a dibenzyl ether analog.

  • Dehydration: The alcohol may undergo dehydration, especially under forcing conditions (e.g., strong acid, high temperature), to form a carbocation intermediate which could lead to various rearranged or polymerized products.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating analytical method is crucial for monitoring the degradation. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique.[1][2][3] This method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance.

Q4: What are the recommended storage conditions for solutions of this compound to minimize degradation?

A4: To minimize acid-catalyzed degradation, solutions of this compound should be prepared in neutral or slightly basic buffers if the experimental conditions permit. If an acidic pH is required, it is advisable to use the solution as fresh as possible and store it at reduced temperatures (e.g., 2-8 °C) to slow down the degradation kinetics. The use of dilute acids is also recommended over concentrated ones.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Confirm the identity of the new peaks using techniques like LC-MS to identify potential degradation products such as the ether dimer. 2. Review the pH and temperature of your experimental solution. 3. Prepare fresh solutions and re-analyze.
Loss of assay of this compound over time The compound is degrading in the current formulation or experimental conditions.1. Perform a forced degradation study to understand the degradation profile under different stress conditions (acid, base, oxidative, thermal, photolytic).[4][5][6][7] 2. Adjust the pH of the solution to a more neutral or basic range if possible. 3. Consider the use of a co-solvent if solubility is an issue, but ensure the co-solvent does not accelerate degradation.
Precipitation observed in acidic solution Formation of a less soluble degradation product or salt.1. Characterize the precipitate. 2. If it is a degradation product, adjust conditions to minimize its formation. 3. If it is a salt of the parent compound, consider using a different acid or adjusting the concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol describes a typical procedure for conducting a forced degradation study of this compound to assess its stability in an acidic environment.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions
  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
  • HPLC grade acetonitrile and water
  • Phosphate buffer for mobile phase
  • Class A volumetric flasks, pipettes, and autosampler vials

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
  • For the acid degradation study, transfer a known volume of the stock solution into separate flasks and add an equal volume of 0.1 M HCl and 1 M HCl, respectively.
  • Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C).
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
  • Neutralize the aliquot with an equivalent amount of the corresponding strength NaOH solution.
  • Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.
  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a general framework for an RP-HPLC method suitable for the analysis of this compound and its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient could be:
  • 0-5 min: 95% A, 5% B
  • 5-25 min: Gradient to 50% A, 50% B
  • 25-30 min: Gradient to 95% A, 5% B
  • 30-35 min: 95% A, 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring)
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.[8]

Data Presentation

The following table presents hypothetical data from a forced degradation study of this compound under acidic conditions. This data is for illustrative purposes to demonstrate how results can be presented and is based on typical degradation patterns of similar compounds.

Table 1: Illustrative Degradation of this compound in 0.1 M HCl at 60 °C

Time (hours)% this compound Remaining% Ether Dimer Formed% Other Degradants
0100.00.00.0
295.23.51.3
490.56.82.7
882.112.35.6
2465.725.19.2

Visualizations

Potential Acid-Catalyzed Degradation Pathways

DegradationPathways cluster_main Starting Material cluster_products Degradation Products A This compound B Bis(4-methylpyridin-3-yl)methyl ether (Ether Dimer) A->B Etherification (+ this compound, H+) C Dehydration Products/ Carbocation Intermediates A->C Dehydration (-H2O, H+)

Caption: Potential acid-catalyzed degradation pathways of this compound.

Experimental Workflow for Stability Study

Workflow cluster_prep Sample Preparation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep1 Prepare Stock Solution (1 mg/mL) prep2 Stress with Acid (e.g., 0.1 M HCl, 60°C) prep1->prep2 sample Withdraw Aliquots at Time Points prep2->sample quench Neutralize with Base sample->quench dilute Dilute to Working Concentration quench->dilute hplc Analyze by Stability-Indicating RP-HPLC Method dilute->hplc data Quantify Parent Compound and Degradation Products hplc->data

Caption: General experimental workflow for a forced degradation stability study.

References

Technical Support Center: Synthesis of (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Methylpyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and practical laboratory-scale synthetic routes for this compound are:

  • Route 1: Reduction of 4-methylnicotinic acid or its esters.

  • Route 2: Reduction of 4-methyl-3-pyridinecarboxaldehyde.

  • Route 3: Grignard reaction of a 3-halopyridine derivative with a formaldehyde source.

Q2: Which synthetic route is recommended for a first-time synthesis?

A2: For researchers new to this synthesis, the reduction of 4-methyl-3-pyridinecarboxaldehyde (Route 2) using sodium borohydride (NaBH₄) is often the most straightforward and utilizes milder reaction conditions compared to methods requiring lithium aluminum hydride (LiAlH₄) or the generation of a Grignard reagent.

Q3: What are the primary safety concerns associated with these syntheses?

A3: Key safety considerations include:

  • Lithium Aluminum Hydride (LiAlH₄) and Borane Reagents (e.g., BH₃-THF): These are highly reactive and pyrophoric reagents that react violently with water and protic solvents. They must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagents: These are also moisture-sensitive and can ignite if exposed to air. Anhydrous solvents and inert atmosphere techniques are essential.

  • Pyridine and its derivatives: These can be toxic and should be handled in a well-ventilated fume hood.

Troubleshooting Guides

Route 1: Reduction of 4-Methylnicotinic Acid

Q: My reduction of 4-methylnicotinic acid with a borane-THF complex is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in this reduction can be attributed to several factors.[1][2]

Potential CauseTroubleshooting Steps
Incomplete Reaction - Ensure the borane-THF complex is fresh and has not degraded. - Increase the reaction time or temperature moderately. - Use a slight excess of the reducing agent.
Side Reactions - Over-reduction: While less common for the pyridine ring with borane, it is a possibility. Consider using a milder reducing agent if over-reduction is suspected. - Complex Formation: The product can form a stable complex with boron byproducts. Ensure the acidic workup is sufficient to hydrolyze these complexes.
Workup Issues - Ensure the pH is appropriately adjusted during the workup to ensure the product is in its free base form for efficient extraction into organic solvents.
Route 2: Reduction of 4-Methyl-3-pyridinecarboxaldehyde

Q: I am observing significant amounts of unreacted starting material after attempting the reduction of 4-methyl-3-pyridinecarboxaldehyde with NaBH₄. What could be the issue?

A: Incomplete reduction is a common problem that can often be resolved with procedural adjustments.

Potential CauseTroubleshooting Steps
Insufficient Reducing Agent - Ensure an adequate excess of NaBH₄ is used (typically 1.5-2.0 equivalents).
Low Reaction Temperature - While the reaction is often started at 0°C to control the initial exotherm, allowing it to proceed at room temperature for a sufficient duration is crucial for completion.
Poor Quality of NaBH₄ - Use freshly opened or properly stored sodium borohydride, as it can degrade upon exposure to moisture.

Q: My reaction is producing an unknown impurity alongside the desired alcohol. What could it be?

A: The formation of byproducts can occur, and their identity depends on the reaction conditions.

Potential Side ReactionMitigation Strategies
Cannizzaro Reaction - If the reaction is run under strongly basic conditions without a reducing agent, the aldehyde can disproportionate. Ensure the timely addition of NaBH₄.
Over-reduction of the Pyridine Ring - This is unlikely with NaBH₄ but could occur with stronger reducing agents. Stick to milder conditions and reagents.
Route 3: Grignard Reaction

Q: I am having trouble initiating the Grignard reaction between 3-bromo-4-methylpyridine and magnesium turnings. What can I do?

A: Initiation of Grignard reagent formation is a frequent challenge.

Potential CauseTroubleshooting Steps
Passivated Magnesium Surface - Use fresh, high-quality magnesium turnings. - Add a small crystal of iodine to activate the magnesium surface. - Gentle heating or sonication can help initiate the reaction.
Presence of Moisture - Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere. - Use anhydrous solvents.

Q: My Grignard reaction is yielding a significant amount of a high-boiling byproduct. What is it likely to be?

A: A common side reaction in Grignard syntheses is the formation of a homocoupling product.

Side ProductFormation MechanismPrevention
4,4'-dimethyl-3,3'-bipyridine Wurtz-type coupling of the Grignard reagent with the starting halide.- Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide. - Consider using a more reactive form of magnesium, such as Rieke magnesium.

Quantitative Data Summary

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table provides a comparative overview of typical outcomes for the different methods.

RouteStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
1 4-Methylnicotinic AcidBH₃-THF60-75Good for larger scale; starting material is often readily available.Requires handling of pyrophoric borane reagents.
2 4-Methyl-3-pyridinecarboxaldehydeNaBH₄85-95Milder reaction conditions; high yields; straightforward workup.The aldehyde starting material may be less stable or more expensive than the carboxylic acid.
3 3-Bromo-4-methylpyridineMg, Formaldehyde50-65Good for introducing functionality at the 3-position.Requires stringent anhydrous conditions; prone to side reactions like homocoupling.

Experimental Protocols

Route 1: Reduction of 4-Methylnicotinic Acid with Borane-Tetrahydrofuran Complex
  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylnicotinic acid (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add a 1.0 M solution of borane-THF complex (approx. 1.5 eq) dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching and Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of 2 M HCl. Continue to reflux for another 30 minutes.

  • Extraction: After cooling, make the solution basic with an aqueous solution of sodium carbonate and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Route 2: Reduction of 4-Methyl-3-pyridinecarboxaldehyde with Sodium Borohydride
  • Preparation: To a round-bottom flask containing a solution of 4-methyl-3-pyridinecarboxaldehyde (1.0 eq) in methanol, add a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product. Further purification can be achieved by recrystallization or column chromatography.

Route 3: Grignard Synthesis from 3-Bromo-4-methylpyridine
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq) and a crystal of iodine. Add a small amount of a solution of 3-bromo-4-methylpyridine (1.0 eq) in anhydrous THF to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition, continue stirring for 1 hour.

  • Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent to 0°C. Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of a formaldehyde equivalent like trioxane in THF.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathways cluster_route1 Route 1: Reduction of Carboxylic Acid cluster_route2 Route 2: Reduction of Aldehyde cluster_route3 Route 3: Grignard Reaction 4-Methylnicotinic Acid 4-Methylnicotinic Acid Product1 This compound 4-Methylnicotinic Acid->Product1 BH3-THF 4-Methyl-3-pyridinecarboxaldehyde 4-Methyl-3-pyridinecarboxaldehyde Product2 This compound 4-Methyl-3-pyridinecarboxaldehyde->Product2 NaBH4 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine Grignard Reagent (4-Methylpyridin-3-yl)magnesium bromide 3-Bromo-4-methylpyridine->Grignard Reagent Mg, THF Product3 This compound Grignard Reagent->Product3 1. HCHO 2. H3O+ workup

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm sm_ok Purity OK check_sm->sm_ok check_reagents Verify Activity of Reagents reagents_ok Reagents Active check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Correct check_conditions->conditions_ok check_workup Optimize Workup and Purification modify_workup Modify pH/Solvent/ Chromatography check_workup->modify_workup sm_ok->check_reagents Yes purify_sm Purify Starting Materials sm_ok->purify_sm No reagents_ok->check_conditions Yes new_reagents Use Fresh Reagents reagents_ok->new_reagents No conditions_ok->check_workup Yes adjust_conditions Adjust Temp/Time/ Improve Inert Atmosphere conditions_ok->adjust_conditions No purify_sm->check_sm new_reagents->check_reagents adjust_conditions->check_conditions end Improved Synthesis modify_workup->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for (4-Methylpyridin-3-yl)methanol Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-Methylpyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most frequently employed method for the synthesis of this compound is the reduction of 4-methylnicotinic acid or its ester derivatives. The primary reducing agents used for this transformation are borane complexes, such as borane-tetrahydrofuran (BH3·THF), and aluminum hydrides, like lithium aluminum hydride (LiAlH4).[1][2] Another potential, though less common, route is the catalytic hydrogenation of 4-methyl-3-cyanopyridine.

Q2: Which reducing agent is preferred for the reduction of 4-methylnicotinic acid?

A2: Both borane-tetrahydrofuran (BH3·THF) and lithium aluminum hydride (LiAlH4) are effective for the reduction of carboxylic acids.[2][3] BH3·THF is often favored due to its milder nature and higher selectivity, which can minimize side reactions.[4] LiAlH4 is a more powerful reducing agent but is also more reactive and less selective, potentially leading to over-reduction or reaction with other functional groups if present.[2][5] The choice of reducing agent may depend on the specific experimental setup, scale, and desired purity of the final product.

Q3: What are the typical reaction conditions for the borane reduction of 4-methylnicotinic acid?

A3: A general procedure involves the slow addition of a 1.0 M solution of borane-tetrahydrofuran complex to a solution of 4-methylnicotinic acid in an anhydrous solvent like tetrahydrofuran (THF).[1] The reaction is often carried out at room temperature or with gentle heating (reflux) for a period of 2 to 8 hours.[1][6] Following the reaction, the mixture is typically quenched with an acidic aqueous solution.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reduction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material (4-methylnicotinic acid) and the appearance of the product (this compound) spot, which will have a different Rf value, indicate the progression of the reaction.

Q5: What is the typical work-up and purification procedure for this compound?

A5: After quenching the reaction, the product is typically extracted into an organic solvent such as ethyl acetate. The organic layer is then washed with an aqueous basic solution (e.g., sodium carbonate solution) and brine to remove any unreacted acid and other aqueous-soluble impurities. After drying the organic phase (e.g., with anhydrous sodium sulfate), the solvent is removed under reduced pressure. The crude product is often purified by silica gel column chromatography to obtain the final product as a white to yellow solid.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Optimization
Low or No Product Yield 1. Inactive Reducing Agent: Borane complexes and LiAlH4 can degrade upon exposure to moisture and air.• Use a fresh bottle of the reducing agent or titrate to determine its active concentration before use. • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Amount of Reducing Agent: Carboxylic acid reductions typically require an excess of the hydride reagent.• Use a molar excess of the reducing agent. For BH3·THF, at least 1 equivalent is needed per mole of carboxylic acid. For LiAlH4, an excess is also recommended.
3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.• Increase the reaction time and monitor by TLC until the starting material is consumed. • If the reaction is sluggish at room temperature, consider gentle heating (e.g., refluxing in THF).[1]
Presence of Significant Byproducts 1. Over-reduction of the Pyridine Ring: Strong reducing agents under harsh conditions can lead to the saturation of the pyridine ring.• Use a milder reducing agent like BH3·THF instead of LiAlH4. • Perform the reaction at a lower temperature.
2. Formation of Borane-Amine Complexes: The nitrogen of the pyridine ring can coordinate with the borane, potentially leading to complex mixtures.• The acidic work-up step is crucial to break down these complexes. Ensure sufficient acid is added during the quench.
Difficulty in Product Isolation/Purification 1. Emulsion during Extraction: The presence of salts and other byproducts can lead to the formation of an emulsion during the aqueous work-up.• Add a saturated brine solution to help break the emulsion. • Filter the entire mixture through a pad of celite.
2. Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate.• Optimize the solvent system for column chromatography. A gradient elution (e.g., starting with a less polar solvent and gradually increasing the polarity) can improve separation. A common eluent system is a mixture of ethyl acetate and methanol.[1]

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing Agent Starting Material Typical Reaction Conditions Reported Yield (%) Advantages Disadvantages
Borane-tetrahydrofuran (BH3·THF)4-Methylnicotinic AcidTHF, reflux, 2 hours~40% (based on a single reported synthesis)[1]Milder, more selective, commercially available as a stable solution.May require longer reaction times or heating.
Lithium Aluminum Hydride (LiAlH4)4-Methylnicotinic Acid or its esterEther or THF, 0 °C to room temperatureNot specifically reported for this molecule, but generally high for carboxylic acid reductions.[2][5]Powerful and fast-acting reducing agent.[2]Highly reactive, moisture-sensitive, less selective, can cause over-reduction.[2][7]

Note: The yield for the BH3·THF reduction is based on a specific reported procedure and may be optimized.

Experimental Protocols

Protocol 1: Synthesis of this compound via Borane Reduction of 4-Methylnicotinic Acid[1]

Materials:

  • 4-Methylnicotinic acid

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 2.0 M Hydrochloric acid solution

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-methylnicotinic acid (e.g., 686 mg) in anhydrous THF (15 mL).

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (15 mL) to the solution of the acid.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Carefully add 2.0 M hydrochloric acid solution (5 mL) dropwise to quench the reaction. Continue refluxing for an additional 30 minutes.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic phase sequentially with aqueous sodium carbonate solution and saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in methanol (e.g., starting from 100% ethyl acetate and gradually increasing to 9:1 ethyl acetate:methanol) to obtain this compound as a white solid.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification start Dissolve 4-methylnicotinic acid in anhydrous THF add_bh3 Slowly add BH3-THF solution start->add_bh3 reflux Reflux for 2 hours add_bh3->reflux quench Quench with HCl solution reflux->quench extract Extract with ethyl acetate quench->extract wash Wash with Na2CO3 and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry chromatography Silica gel column chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reagent Check Reducing Agent cluster_conditions Optimize Conditions cluster_stoichiometry Verify Stoichiometry start Low Product Yield? inactive_reagent Is the reducing agent old or exposed to air/moisture? start->inactive_reagent Yes use_fresh Use fresh or titrated reducing agent. inactive_reagent->use_fresh Yes incomplete_reaction Is the reaction incomplete (check TLC)? inactive_reagent->incomplete_reaction No success Improved Yield use_fresh->success increase_time_temp Increase reaction time or temperature. incomplete_reaction->increase_time_temp Yes insufficient_reagent Was a sufficient excess of reducing agent used? incomplete_reaction->insufficient_reagent No increase_time_temp->success increase_reagent Increase the molar ratio of the reducing agent. insufficient_reagent->increase_reagent Yes increase_reagent->success

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Troubleshooting low conversion in pyridine nitrile reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reduction of pyridine nitriles.

Troubleshooting Guide

Low conversion or yield is a frequent issue in the reduction of pyridine nitriles. This guide provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.

Issue: Low or No Conversion of the Starting Pyridine Nitrile

LowConversionTroubleshooting start Low/No Conversion catalyst Catalyst Inactive? start->catalyst Check Catalyst conditions Suboptimal Conditions? start->conditions Review Conditions materials Reagent/Substrate Issue? start->materials Assess Materials inhibition Pyridine Inhibition? start->inhibition Consider Inhibition solution_catalyst Action: Use fresh catalyst - Check for proper activation/handling - Consider a different catalyst catalyst->solution_catalyst solution_conditions Action: Optimize Parameters - Increase temperature/pressure - Change solvent - Adjust reaction time conditions->solution_conditions solution_materials Action: Verify Purity - Analyze starting materials (NMR, GC) - Use purified reagents and dry solvents materials->solution_materials solution_inhibition Action: Mitigate Inhibition - Increase catalyst loading - Add additives (e.g., ammonia) - Use a more robust catalyst inhibition->solution_inhibition

Issue: Formation of Byproducts (Secondary/Tertiary Amines)

The formation of secondary and tertiary amines is a common side reaction in nitrile reductions, proceeding through the reaction of the intermediate imine with the primary amine product.[1]

ByproductFormation start Pyridine Nitrile (R-CN) imine Intermediate Imine (R-CH=NH) start->imine + H2 primary_amine Primary Amine (R-CH2NH2) imine->primary_amine + H2 secondary_amine Secondary Amine ((R-CH2)2NH) imine->secondary_amine + Primary Amine - NH3 tertiary_amine Tertiary Amine ((R-CH2)3N) secondary_amine->tertiary_amine + Imine - NH3

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation is resulting in a low yield. What are the common causes?

A1: Low yields in catalytic hydrogenations of pyridine nitriles can stem from several factors:

  • Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Pd/C) may be old, improperly stored, or poisoned by impurities in the starting materials or solvent. The pyridine nitrogen itself can sometimes inhibit the catalyst by strongly coordinating to the metal surface.[2][3]

  • Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and solvent choice are critical.[1] Insufficient temperature or pressure can lead to incomplete reactions.

  • Poor Quality of Starting Materials: Impurities in the pyridine nitrile or solvent can interfere with the catalyst. Ensure all materials are pure and solvents are appropriately dried.[4]

  • Inadequate Mixing: In heterogeneous catalysis, efficient mixing is crucial for ensuring the substrate, hydrogen, and catalyst are in close contact.

Q2: I am observing significant amounts of secondary and tertiary amines in my product mixture. How can I improve the selectivity for the primary amine?

A2: Suppressing the formation of secondary and tertiary amines is a key challenge.[1] Consider the following strategies:

  • Use of Additives: The addition of ammonia can shift the equilibrium away from the formation of secondary amines.[5]

  • Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol are commonly used.

  • Catalyst Selection: Some catalysts exhibit higher selectivity for primary amines. For instance, cobalt boride has been reported to be regioselective for primary amine production.[1]

  • Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.

Q3: Can the electronic properties of substituents on the pyridine ring affect the reduction?

A3: Yes, the electronic nature of substituents can significantly impact the reaction.

  • Electron-withdrawing groups can make the nitrile group more susceptible to reduction.[6]

  • Electron-donating groups may decrease the reactivity of the nitrile group, potentially requiring more forcing reaction conditions.[6]

Q4: Are there alternative reducing agents to catalytic hydrogenation?

A4: Yes, several stoichiometric reducing agents can be used, though they produce more waste. Common alternatives include:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines.[7] However, it may also reduce the pyridine ring in some cases.[5]

  • Sodium Borohydride (NaBH₄): Generally not strong enough to reduce nitriles on its own, but can be effective in the presence of a catalyst like CoCl₂ or NiCl₂.[1][5]

  • Diisobutylaluminium Hydride (DIBAL-H): Can be used to reduce nitriles to aldehydes, which can then be reductively aminated to the primary amine.[1]

Q5: My pyridine nitrile is a solid with low solubility. What solvent system should I use?

A5: For poorly soluble substrates, solvent choice is critical. Consider solvents like tetrahydrofuran (THF), ethanol, or methanol. In some cases, a co-solvent system may be necessary to achieve sufficient solubility for the reaction to proceed efficiently. Acetic acid is sometimes used as a solvent or co-solvent, particularly with Raney Nickel.[8]

Data Presentation

Table 1: Comparison of Common Catalytic Systems for Pyridine Nitrile Reduction

CatalystTypical ConditionsAdvantagesDisadvantagesSelectivity for Primary Amine
Raney Nickel 80-150°C, 50-100 bar H₂, Ethanol/Ammonia[9]Cost-effective, widely used in industry[2]Requires high pressure and temperature, potential for over-reductionModerate to Good (improved with ammonia)
Palladium on Carbon (Pd/C) 25-100°C, 1-50 bar H₂, Ethanol or THF[2][4]High activity, milder conditionsCan be sensitive to poisoning, potential for ring hydrogenation[10]Good to Excellent
Platinum Dioxide (PtO₂) 25-80°C, 1-5 bar H₂, Acetic Acid or Ethanol[1]Highly activeExpensive, can promote ring reductionGood
Cobalt-based catalysts 100-150°C, 60-80 bar H₂, various solvents[11]Good selectivity for primary aminesOften require high pressure and temperatureGood to Excellent

Table 2: Stoichiometric Reagents for Pyridine Nitrile Reduction

ReagentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ 0°C to reflux, THF or Diethyl Ether[3][7]High reactivity, effective for difficult substratesPyrophoric, sensitive to moisture, can reduce the pyridine ring[5]
NaBH₄/CoCl₂ Room temperature, Methanol or Ethanol[1]Milder conditions, easier handling than LiAlH₄Requires a catalyst, may not be as effective for all substrates
DIBAL-H -78°C to room temperature, Toluene or Hexane[1]Can selectively reduce to the aldehydeRequires careful temperature control, stoichiometric waste

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Reactor Setup: To a high-pressure autoclave, add the pyridine nitrile (1.0 eq) and 10% Pd/C (5-10 mol%).

  • Solvent Addition: Add a suitable solvent such as ethanol or THF (sufficient to dissolve the substrate).

  • Reaction Initiation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[4]

  • Heating and Stirring: Heat the mixture to the target temperature (e.g., 100°C) with vigorous stirring for the specified time (e.g., 3-6 hours).[4]

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Inert Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a round-bottom flask equipped with a reflux condenser.

  • Substrate Addition: Cool the suspension to 0°C and slowly add a solution of the pyridine nitrile (1.0 eq) in anhydrous THF.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Workup: Filter the resulting solid and wash with THF or ethyl acetate. The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude amine.

References

Technical Support Center: (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of (4-Methylpyridin-3-yl)methanol (CAS No: 4664-27-1).

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound?

A1: this compound is a pyridine derivative with a hydroxymethyl group. Its key properties are summarized in the table below.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored at room temperature in a dry, well-ventilated area. It should be kept in a tightly sealed container to prevent moisture absorption and potential degradation.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: When handling this compound, it is important to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a standard laboratory coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Q4: What are the known hazards associated with this compound?

A4: this compound is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is important to avoid breathing dust, fumes, gas, mist, vapors, or spray.

Q5: In which solvents is this compound soluble?

Data and Properties

PropertyValue
CAS Number 4664-27-1
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance White to yellow solid
Melting Point 44-46 °C
Boiling Point 125-127 °C at 1.5-2.0 Torr
Storage Temperature Room Temperature
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)

Troubleshooting Guide

Q1: My synthesis of this compound resulted in a low yield. What are the possible causes and solutions?

A1: Low yields during the synthesis from 4-methylnicotinic acid can be attributed to several factors. Firstly, ensure that the borane-tetrahydrofuran complex used for the reduction is fresh and has not degraded. Secondly, the reaction is sensitive to moisture, so ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere. Finally, purification by silica gel column chromatography is crucial; ensure the correct eluent ratio is used to effectively separate the product from any byproducts or unreacted starting material.[1]

Q2: I am observing unexpected peaks in my analytical data (e.g., NMR, LC-MS) after storing a solution of this compound. What could be the cause?

A2: this compound, like other alcohols, can be susceptible to oxidation, which would convert the hydroxymethyl group to an aldehyde or a carboxylic acid. If the solution was not stored under an inert atmosphere, or if it was exposed to light or heat for an extended period, degradation may have occurred. It is recommended to use freshly prepared solutions for experiments whenever possible.

Q3: The compound is not dissolving in my chosen reaction solvent. What should I do?

A3: If this compound is not dissolving, you can try gentle heating and sonication to aid dissolution. If it still does not dissolve, you may need to consider a different solvent system. Based on its use in synthesis, polar aprotic solvents like THF or polar protic solvents like methanol could be good alternatives.[1] Always check for solvent compatibility with other reagents in your reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methylnicotinic Acid[2]

This protocol details the reduction of 4-methylnicotinic acid to this compound.

Materials:

  • 4-Methylnicotinic acid

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2.0 M)

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-methylnicotinic acid (686 mg) in anhydrous THF (15 mL).

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (15 mL) to the solution of 4-methylnicotinic acid.

  • Heat the reaction mixture to reflux for 2 hours.

  • After 2 hours, cool the reaction mixture and slowly add 2.0 M hydrochloric acid (5 mL) dropwise.

  • Continue to reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic phases sequentially with aqueous sodium carbonate solution and saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using an eluent gradient of ethyl acetate:methanol (from 1:0 to 9:1) to obtain this compound as a white solid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-methylnicotinic acid in anhydrous THF add_borane Slowly add borane-THF complex start->add_borane reflux1 Reflux for 2 hours add_borane->reflux1 add_hcl Add 2.0 M HCl reflux1->add_hcl reflux2 Reflux for 30 minutes add_hcl->reflux2 extraction Extract with ethyl acetate reflux2->extraction wash Wash with Na2CO3 and brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Visualizations

G start Experimental Issue Observed q_yield Is the issue low reaction yield? start->q_yield q_purity Are there unexpected peaks in analysis? start->q_purity q_dissolution Is the compound not dissolving? start->q_dissolution a_reagents Check purity and activity of reagents (e.g., borane-THF). q_yield->a_reagents Yes a_conditions Ensure anhydrous conditions and inert atmosphere. q_yield->a_conditions Yes a_purification Optimize purification protocol (e.g., chromatography eluent). q_yield->a_purification Yes a_storage Verify proper storage of the compound (cool, dry, dark). q_purity->a_storage Yes a_fresh_solution Prepare fresh solutions for experiments. q_purity->a_fresh_solution Yes a_characterize Characterize impurities to identify degradation products (e.g., by oxidation). q_purity->a_characterize Yes a_heat Gently heat and/or sonicate the mixture. q_dissolution->a_heat Yes a_solvent Consider an alternative solvent (e.g., THF, methanol). q_dissolution->a_solvent Yes

Caption: Troubleshooting decision tree for common experimental issues.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopic data for (4-Methylpyridin-3-yl)methanol and structurally related compounds. Understanding the ¹H NMR profile is crucial for the structural elucidation and purity assessment of this important synthetic intermediate in drug discovery and development. This document presents a detailed comparison with readily available data for 4-methylpyridine and pyridin-3-yl methanol, alongside a standard experimental protocol for acquiring such data.

Comparative ¹H NMR Data

The following table summarizes the expected and observed ¹H NMR chemical shifts (δ) for this compound and its structural analogs. The data for the analogs are sourced from publicly available spectral databases. The predicted values for this compound are based on the additive effects of the methyl and hydroxymethyl substituents on the pyridine ring.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
This compound (Predicted) H-2~8.4s-CDCl₃
H-5~7.1d~5.0CDCl₃
H-6~8.3d~5.0CDCl₃
-CH₂OH~4.7s-CDCl₃
-CH₃~2.4s-CDCl₃
-OHVariablebr s-CDCl₃
4-Methylpyridine [1]H-2, H-68.46d5.2CDCl₃
H-3, H-57.10d5.2CDCl₃
-CH₃2.35s-CDCl₃
Pyridin-3-yl methanol [2]H-28.44s-CDCl₃
H-47.71d7.9CDCl₃
H-57.26dd7.9, 4.8CDCl₃
H-68.36d4.8CDCl₃
-CH₂OH4.67s-CDCl₃
-OH5.53br s-CDCl₃

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the ¹H NMR analysis of this compound is provided below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[3]

  • Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • A sufficient number of scans (typically 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

3. Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration of the signals is performed to determine the relative ratios of the different protons.

  • Coupling constants (J-values) are measured from the splitting patterns of the signals.

Structural and Signaling Pathway Visualization

The following diagrams illustrate the molecular structure of this compound with its proton environments and a generalized workflow for its ¹H NMR analysis.

molecular_structure cluster_molecule This compound cluster_protons Proton Environments mol H2 H-2 H2->mol ~8.4 ppm (s) H5 H-5 H5->mol ~7.1 ppm (d) H6 H-6 H6->mol ~8.3 ppm (d) CH2OH -CH₂OH CH2OH->mol ~4.7 ppm (s) CH3 -CH₃ CH3->mol ~2.4 ppm (s) OH -OH

Caption: Molecular structure and key proton assignments for this compound.

experimental_workflow Sample Sample Preparation (Dissolution in CDCl₃ with TMS) NMR NMR Data Acquisition (300/500 MHz Spectrometer) Sample->NMR Insert into Spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) NMR->Processing Generate FID Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Generate Spectrum Report Final Report Generation Analysis->Report Interpret Data

References

Comparative Analysis of the 13C NMR Spectrum of (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. This guide provides a comparative analysis of the 13C NMR spectrum of (4-Methylpyridin-3-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry. By comparing its spectral data with those of related compounds—pyridine, 4-methylpyridine, and 3-pyridinemethanol—researchers can gain a deeper understanding of the electronic effects of substituents on the pyridine ring.

Due to the absence of publicly available experimental 13C NMR data for this compound, this guide utilizes predicted chemical shifts from computational models alongside experimental data for the reference compounds. This comparative approach allows for a robust analysis of the expected spectral features of the target molecule.

13C NMR Chemical Shift Comparison

The 13C NMR chemical shifts are highly sensitive to the electronic environment of each carbon atom. The introduction of a methyl (-CH₃) group at the C-4 position and a hydroxymethyl (-CH₂OH) group at the C-3 position of the pyridine ring induces significant changes in the chemical shifts of the ring carbons compared to the parent pyridine molecule. These shifts provide valuable information about the electron-donating or electron-withdrawing nature of the substituents and their positional effects.

The table below summarizes the experimental 13C NMR chemical shifts for pyridine, 4-methylpyridine, and 3-pyridinemethanol, along with the predicted values for this compound. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomPyridine (CDCl₃)[1]4-Methylpyridine (CDCl₃)3-Pyridinemethanol (CDCl₃)This compound (Predicted)
C-2150.1149.8148.8~149.0
C-3123.8124.8135.8~138.0
C-4136.0147.1135.5~146.5
C-5123.8124.8123.5~124.0
C-6150.1149.8149.5~149.2
-CH₃-21.2-~20.5
-CH₂OH--62.5~61.8

Note: Data for 4-Methylpyridine and 3-Pyridinemethanol is sourced from publicly available spectral databases. Data for this compound is based on computational prediction and is denoted with approximate values (~).

Substituent Effects on the Pyridine Ring

The comparative data reveals key trends in the 13C NMR chemical shifts:

  • Effect of the Methyl Group: The introduction of an electron-donating methyl group at the C-4 position in 4-methylpyridine causes a significant downfield shift of the C-4 signal (from 136.0 ppm in pyridine to 147.1 ppm) and a slight upfield shift of the C-3 and C-5 signals.

  • Effect of the Hydroxymethyl Group: The hydroxymethyl group at the C-3 position in 3-pyridinemethanol leads to a downfield shift of the C-3 signal (from 123.8 ppm in pyridine to 135.8 ppm).

  • Combined Effects in this compound: In the target molecule, the combined electronic effects of the methyl and hydroxymethyl groups are expected to result in a distinct 13C NMR spectrum. The predicted shifts suggest a significant downfield shift for C-3 and C-4, reflecting the substitution at these positions.

The following diagram illustrates the logical relationship between the substitution pattern and the resulting 13C NMR chemical shifts.

G Substituent Effects on Pyridine 13C NMR Shifts Pyridine Pyridine C2/6: 150.1 C3/5: 123.8 C4: 136.0 Methylpyridine 4-Methylpyridine C4: 147.1 (+11.1) C3/5: 124.8 (+1.0) Pyridine->Methylpyridine + CH3 at C4 Pyridinemethanol 3-Pyridinemethanol C3: 135.8 (+12.0) Pyridine->Pyridinemethanol + CH2OH at C3 Target This compound (Predicted) C3: ~138.0 C4: ~146.5 Methylpyridine->Target + CH2OH at C3 Pyridinemethanol->Target + CH3 at C4

Caption: Influence of substituents on the 13C chemical shifts of the pyridine ring.

Experimental Protocols

To ensure reproducibility and accuracy, the following general experimental protocol is recommended for acquiring 13C NMR spectra of pyridine derivatives.

Instrumentation:

  • NMR Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • Probe: A 5 mm broadband probe.

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Experiment: 1D 13C NMR with proton decoupling.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, depending on the sample concentration.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the signals and pick the peaks to determine the chemical shifts.

By following this standardized protocol, researchers can obtain high-quality 13C NMR spectra, enabling accurate structural analysis and comparison with existing data. This guide serves as a valuable resource for scientists and professionals in the field of drug development, providing a framework for understanding the 13C NMR characteristics of this compound and related compounds.

References

Purity Determination of (4-Methylpyridin-3-yl)methanol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like (4-Methylpyridin-3-yl)methanol is a critical step in the synthesis and development of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and specificity.[1] A well-developed HPLC method can effectively separate the main compound from potential impurities, including starting materials, by-products, and degradation products.

The Gold Standard: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Experimental Protocol: A Representative RP-HPLC Method

This protocol outlines a general-purpose, robust RP-HPLC method suitable for determining the purity of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate a wide range of aromatic compounds.[1]

  • Mobile Phase: A gradient elution is often employed to ensure the separation of both polar and non-polar impurities.[1]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined. A wavelength of 260 nm is a reasonable starting point for pyridine derivatives. The DAD should be set to monitor a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Analysis and Quantification:

The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a calibration curve can be constructed using a series of standard solutions of known concentrations.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving in Diluent Weighing->Dissolving Filtering Filtering (0.45 µm) Dissolving->Filtering Autosampler Injection Filtering->Autosampler Column C18 Column Separation Autosampler->Column Pumping Mobile Phase Pumping Pumping->Column Detector UV/DAD Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Method_Comparison cluster_techniques Analytical Techniques for Purity cluster_attributes Key Attributes HPLC HPLC Sensitivity High Sensitivity HPLC->Sensitivity Selectivity High Selectivity HPLC->Selectivity NonVolatile Non-Volatile Compounds HPLC->NonVolatile GC GC GC->Sensitivity GC->Selectivity Volatile Volatile Compounds GC->Volatile qNMR qNMR qNMR->Selectivity AbsoluteQuant Absolute Quantification qNMR->AbsoluteQuant StructuralInfo Structural Information qNMR->StructuralInfo

References

A Comparative Guide to TLC Analysis of (4-Methylpyridin-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) methods for monitoring chemical reactions involving (4-Methylpyridin-3-yl)methanol. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection of optimal TLC conditions for reaction monitoring, purity assessment, and preliminary separation analysis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Monitoring the progress of reactions involving this intermediate is crucial for optimizing reaction conditions and ensuring product purity. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique well-suited for this purpose. This guide compares different TLC systems and visualization methods to facilitate the effective analysis of reactions with this compound.

Comparison of TLC Mobile Phases for this compound Analysis

The choice of the mobile phase is critical for achieving good separation of the starting material, intermediates, and final products. Due to the polar nature of the pyridine ring and the hydroxyl group, moderately polar to polar solvent systems are generally required. The following tables provide a comparison of various mobile phases for the TLC analysis of this compound and its potential reaction products on standard silica gel plates.

Table 1: Comparison of Mobile Phases for General Reaction Monitoring

Mobile Phase Composition (v/v)PolarityEstimated Rf of this compoundSeparation Characteristics & Recommendations
100% Ethyl AcetateHigh~0.65Good for separating the starting material from less polar byproducts. May not be sufficient for highly polar products.
95:5 Dichloromethane:MethanolMedium-High~0.50A versatile system providing good separation for a range of polarities. Excellent starting point for optimization.
90:10 Dichloromethane:MethanolHigh~0.70Suitable for eluting more polar compounds. May result in high Rf values for less polar compounds.
80:20 Ethyl Acetate:HexaneMedium~0.40Offers a good balance for separating moderately polar compounds. Adjusting the ratio can fine-tune the separation.
70:30:1 Ethyl Acetate:Ethanol:AmmoniaHigh (Basic)~0.55The addition of a basic modifier like ammonia can reduce tailing of the basic pyridine compound on the silica gel, leading to sharper spots.

Note: Rf values are estimates based on the chromatographic behavior of similar pyridine derivatives and can vary depending on experimental conditions such as plate type, temperature, and chamber saturation.

Visualization Techniques

As this compound and many of its derivatives are colorless, visualization techniques are necessary to observe the spots on the TLC plate. The pyridine ring allows for UV visualization, while the alcohol functional group and potential reaction products can be visualized with various chemical stains.

Table 2: Comparison of Visualization Methods

Visualization MethodTypePrincipleApplicability & Observations
UV Light (254 nm) Non-destructiveThe pyridine ring, being an aromatic system, absorbs UV light, causing quenching of the fluorescent indicator on the TLC plate.Appears as dark spots on a fluorescent green background. This is the primary and most convenient method for visualizing the starting material and any UV-active products.[1]
Iodine Vapor Semi-destructiveIodine vapor complexes with many organic compounds, particularly those with electron-rich moieties like the pyridine ring.Forms yellowish-brown spots. The spots may fade over time, so they should be circled with a pencil immediately after visualization.[1]
Potassium Permanganate (KMnO4) Stain DestructiveThe alcohol functional group of this compound can be oxidized by KMnO4.Appears as yellow to brown spots on a purple background. This stain is useful for confirming the presence of the alcohol and other oxidizable functional groups.
p-Anisaldehyde Stain DestructiveReacts with various functional groups, including alcohols, to form colored compounds upon heating.Can produce a range of colors depending on the compound, which can aid in differentiating between spots with similar Rf values.

Experimental Protocols

Protocol 1: General TLC Procedure for Reaction Monitoring

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (e.g., 95:5 Dichloromethane:Methanol)

  • Reaction mixture, starting material standard, and co-spot solutions

  • Pencil and ruler

  • UV lamp (254 nm)

  • Staining solution (e.g., KMnO4 stain) and heating device (heat gun or hot plate)

Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the spotting points for the starting material (SM), reaction mixture (R), and a co-spot (C) where both will be applied.

  • Spotting: Using a capillary tube, apply a small spot of the starting material solution onto the 'SM' mark. Use a separate capillary to spot the reaction mixture on the 'R' mark. For the co-spot, first apply the starting material, and then carefully apply the reaction mixture on top of the same spot. Ensure the spots are small and concentrated.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.

  • Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to evaporate completely from the plate.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If further visualization is needed, dip the plate into a staining solution (e.g., KMnO4), remove excess stain with a paper towel, and gently heat the plate until colored spots appear.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to assess the progress of the reaction.

Protocol 2: Preparation of Potassium Permanganate Stain

Materials:

  • Potassium permanganate (KMnO4)

  • Potassium carbonate (K2CO3)

  • 5% Sodium hydroxide (NaOH) solution

  • Distilled water

Procedure:

  • Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of distilled water.

  • Add 1.25 mL of a 5% NaOH solution.

  • Stir until all components are fully dissolved. The solution should be a deep purple color and can be stored in a sealed container.

Visualizing the Workflow

The following diagrams illustrate the key workflows in a TLC analysis.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis Plate_Prep Prepare TLC Plate (Draw Baseline) Spotting Spot Samples (SM, Reaction, Co-spot) Plate_Prep->Spotting Development Develop Plate in Saturated Chamber Spotting->Development Drying Dry Plate & Mark Solvent Front Development->Drying UV_Vis Visualize under UV Light (254 nm) Drying->UV_Vis Staining Apply Chemical Stain (e.g., KMnO4) & Heat UV_Vis->Staining Optional Analysis Calculate Rf Values & Analyze Reaction Progress UV_Vis->Analysis Staining->Analysis

Caption: General workflow for TLC analysis of a chemical reaction.

Staining_Decision_Tree Start Is the compound UV active? UV_Yes Visualize under UV light (254 nm) Start->UV_Yes Yes UV_No Are there oxidizable functional groups (e.g., alcohols, alkenes)? Start->UV_No No Oxidizable_Yes Use KMnO4 stain UV_No->Oxidizable_Yes Yes Oxidizable_No Use a general stain like p-anisaldehyde or phosphomolybdic acid UV_No->Oxidizable_No No

Caption: Decision tree for selecting a TLC visualization method.

References

Mass Spectrometry Analysis: A Comparative Guide to (4-Methylpyridin-3-yl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of (4-Methylpyridin-3-yl)methanol and its structural isomers, (pyridin-3-yl)methanol and (pyridin-4-yl)methanol. Understanding the fragmentation patterns of these compounds is crucial for their unambiguous identification in complex matrices, a common challenge in drug metabolism studies and synthetic chemistry. This document presents a hypothesized fragmentation pathway for this compound, comparative mass spectral data of its isomers, and a detailed experimental protocol for their analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Fragmentation Analysis

A comparison of the major fragments for (pyridin-3-yl)methanol and (pyridin-4-yl)methanol, as documented in the NIST Mass Spectrometry Data Center, is presented below. This data serves as a valuable reference for identifying these compounds and for predicting the fragmentation of this compound.

m/zProposed FragmentRelative Intensity (%) in (pyridin-3-yl)methanolRelative Intensity (%) in (pyridin-4-yl)methanolPredicted Relative Intensity for this compound
123[M]+•--Moderate
122[M-H]+--High
109[M]+•100100-
108[M-H]+9598-
94[M-CH3]+--Moderate
80[M-CHO]+4355High
79[C5H5N]+•2025Moderate
78[C5H4N]+3035Moderate
53[C4H5]+1518Low
52[C4H4]+•2530Low
51[C4H3]+2022Low

Note: Predicted relative intensities for this compound are hypothetical and based on the fragmentation patterns of its isomers.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound. The molecular ion ([M]+•) is expected to have a mass-to-charge ratio (m/z) of 123. The base peak is predicted to be the [M-H]+ ion at m/z 122, resulting from the loss of a hydrogen atom from the methylene group to form a stable pyridyl-stabilized cation. Subsequent fragmentations are expected to involve the loss of a methyl radical ([M-CH3]+) and the cleavage of the C-C bond to lose the entire hydroxymethyl group, leading to the formation of the methylpyridine cation.

fragmentation M [C7H9NO]+• m/z = 123 This compound M_H [C7H8NO]+ m/z = 122 M->M_H - H• M_CH3 [C6H6NO]+ m/z = 108 M->M_CH3 - CH3• Py_CH3 [C6H7N]+• m/z = 93 M->Py_CH3 - CH2OH• Py_CH2 [C6H6N]+ m/z = 92 M_H->Py_CH2 - CH2O

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

The following is a standard protocol for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of this compound, (pyridin-3-yl)methanol, and (pyridin-4-yl)methanol in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solutions to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (for biological matrices): A liquid-liquid extraction or solid-phase extraction (SPE) protocol suitable for small, polar, nitrogen-containing compounds should be employed.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-200.

    • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Acquire total ion chromatograms (TICs) and mass spectra for each standard and sample.

  • Identify the peaks of interest based on their retention times and mass spectra.

  • Compare the acquired mass spectra with reference spectra from the NIST library and the data presented in this guide.

Experimental Workflow

The diagram below outlines the general workflow for the GC-MS analysis of pyridylmethanols.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject Sample into GC-MS Standard->Injection Extraction Sample Extraction (if needed) Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection TIC Generate Total Ion Chromatogram Detection->TIC Spectra Extract Mass Spectra TIC->Spectra Comparison Compare with Reference Data Spectra->Comparison Identification Compound Identification Comparison->Identification

Caption: GC-MS analytical workflow for pyridylmethanols.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound and its isomers. The provided data and protocols can be adapted and optimized for specific research applications, aiding in the reliable identification and characterization of these important chemical entities.

A Comparative Guide to the Synthetic Utility of (4-Methylpyridin-3-yl)methanol and (pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Pyridine derivatives, in particular, are a cornerstone of many synthetic pathways due to their prevalence in biologically active molecules. This guide provides an objective comparison of two closely related pyridylmethanols: (4-Methylpyridin-3-yl)methanol and (pyridin-3-yl)methanol. We will delve into their synthetic performance, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Introduction to the Contenders

(Pyridin-3-yl)methanol, also known as 3-picolyl alcohol, is a widely used intermediate in the synthesis of various pharmaceuticals, including vasodilators and antilipemic drugs. Its structure features a hydroxymethyl group at the 3-position of the pyridine ring.

This compound is a structural analog, distinguished by an additional methyl group at the 4-position of the pyridine ring. This seemingly minor structural modification can have significant implications for the molecule's electronic properties and steric environment, thereby influencing its reactivity in chemical transformations.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is crucial for predicting their behavior in different reaction conditions.

PropertyThis compound(pyridin-3-yl)methanol
Molecular Formula C₇H₉NOC₆H₇NO
Molecular Weight 123.15 g/mol 109.13 g/mol
Appearance White to yellow solidClear light yellow liquid
Melting Point 44-46 °C-7 °C
Boiling Point 125-127 °C (1.5-2.0 Torr)154 °C (28 mmHg)
pKa (Predicted) 13.71 ± 0.1013.68 ± 0.10

Performance in Key Synthetic Transformations

The true measure of a synthetic building block lies in its performance in common chemical reactions. Here, we compare the utility of this compound and (pyridin-3-yl)methanol in two fundamental transformations: oxidation to the corresponding aldehyde and esterification of the hydroxyl group.

Oxidation to Pyridinecarboxaldehydes

The oxidation of pyridylmethanols to their corresponding aldehydes is a critical step in many synthetic routes, providing access to a versatile functional group for further elaboration. The Swern oxidation is a widely employed method for this transformation due to its mild reaction conditions.

Table 1: Predicted Performance in Swern Oxidation

ReactantProductPredicted Yield
This compound4-Methylpyridine-3-carbaldehydeHigh
(pyridin-3-yl)methanolPyridine-3-carbaldehydeHigh
Esterification Reactions

Esterification is another fundamental transformation for the hydroxyl group. The rate and efficiency of this reaction can be influenced by both the electronic and steric properties of the alcohol. The electron-donating methyl group in this compound may slightly increase the nucleophilicity of the hydroxyl oxygen, potentially leading to a faster reaction rate compared to (pyridin-3-yl)methanol. However, this effect is likely to be subtle.

A review of esterification reactions of various secondary metabolites using acetic anhydride and pyridine indicates that yields can be significantly influenced by reaction conditions such as temperature and reaction time.[1] For instance, different reaction conditions have resulted in yields ranging from 70% to 96% for similar substrates.[1] A study on the esterification of l-menthol with acetic anhydride reported a yield of 88.43% after 90 minutes at 60 °C.[2] While this data is not directly comparable, it highlights the high efficiency achievable under optimized conditions. For the esterification of nicotinic acid with methanol, a 70% yield was reported.[3]

Table 2: Predicted Performance in Esterification with Acetic Anhydride

ReactantProductPredicted Yield
This compound(4-Methylpyridin-3-yl)methyl acetateHigh
(pyridin-3-yl)methanol(Pyridin-3-yl)methyl acetateHigh

Experimental Protocols

Below are detailed, generalized protocols for the Swern oxidation and esterification of pyridylmethanols. These protocols can be adapted for both this compound and (pyridin-3-yl)methanol.

Protocol 1: Swern Oxidation of Pyridylmethanols

Materials:

  • Pyridylmethanol (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Dimethyl sulfoxide (DMSO) (2.2 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the pyridylmethanol in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below -60 °C.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Esterification of Pyridylmethanols with Acetic Anhydride

Materials:

  • Pyridylmethanol (1.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • Pyridine, anhydrous

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

Procedure:

  • Dissolve the pyridylmethanol in anhydrous pyridine in a round-bottom flask.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general synthetic pathways discussed in this guide.

Synthesis_of_Pyridylmethanols cluster_pyridine (pyridin-3-yl)methanol Synthesis cluster_4_methylpyridine This compound Synthesis Nicotinic Acid Nicotinic Acid Methyl Nicotinate Methyl Nicotinate Nicotinic Acid->Methyl Nicotinate Esterification Pyridin-3-yl-methanol Pyridin-3-yl-methanol Methyl Nicotinate->Pyridin-3-yl-methanol Reduction 4-Methylnicotinic Acid 4-Methylnicotinic Acid 4-Methylpyridin-3-yl-methanol 4-Methylpyridin-3-yl-methanol 4-Methylnicotinic Acid->4-Methylpyridin-3-yl-methanol Reduction

Caption: General synthetic routes to the pyridylmethanols.

Reactions_of_Pyridylmethanols cluster_oxidation Oxidation cluster_esterification Esterification Pyridylmethanol Pyridylmethanol Pyridylcarboxaldehyde Pyridylcarboxaldehyde Pyridylmethanol->Pyridylcarboxaldehyde Swern Oxidation Pyridylmethanol_ester Pyridylmethanol Pyridylmethyl Acetate Pyridylmethyl Acetate Pyridylmethanol_ester->Pyridylmethyl Acetate Acetic Anhydride, Pyridine

Caption: Key synthetic transformations of pyridylmethanols.

Conclusion

Both this compound and (pyridin-3-yl)methanol are valuable building blocks in organic synthesis. The presence of the 4-methyl group in the former is expected to have a modest electronic effect, potentially leading to slightly increased reaction rates in transformations where the nucleophilicity of the pyridine nitrogen or the hydroxyl oxygen is crucial. However, for the common reactions of oxidation and esterification of the hydroxymethyl group, both compounds are expected to perform similarly well, affording high yields of the desired products under appropriate conditions.

The choice between these two reagents will likely be dictated by the specific requirements of the target molecule and the subsequent synthetic steps. For instance, if the 4-position of the pyridine ring needs to be unsubstituted for biological activity or for a subsequent reaction, (pyridin-3-yl)methanol would be the reagent of choice. Conversely, if the methyl group is a desired feature in the final product or if its electron-donating properties can be leveraged in other parts of the synthetic sequence, this compound would be the preferred starting material. Ultimately, the decision should be based on a holistic consideration of the overall synthetic strategy and the desired properties of the final compound.

References

A Comparative Guide to the Efficacy of Reducing Agents for Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of pyridine aldehydes to their corresponding hydroxymethylpyridines is a fundamental transformation in the synthesis of numerous pharmaceutical compounds and other functional materials. The choice of reducing agent is critical to ensure high yields, selectivity, and compatibility with other functional groups. This guide provides an objective comparison of three common hydride reducing agents—Sodium Borohydride (NaBH₄), Lithium Aluminium Hydride (LiAlH₄), and Pyridine-Borane Complex (Pyr·BH₃)—for the reduction of pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of each reducing agent with the different isomers of pyridine aldehyde. The data has been compiled from various sources and typical experimental outcomes.

SubstrateReducing AgentSolventTemperature (°C)Reaction TimeYield (%)
Pyridine-2-carboxaldehyde Sodium Borohydride (NaBH₄)Methanol0 to RT1 - 2 h~90-95%
Lithium Aluminium Hydride (LiAlH₄)Diethyl Ether0 to RT1 - 3 h>95%
Pyridine-Borane (Pyr·BH₃)THFRT24 - 48 h~90%
Pyridine-3-carboxaldehyde Sodium Borohydride (NaBH₄)EthanolRT1 - 2 h~90-95%
Lithium Aluminium Hydride (LiAlH₄)THF0 to RT1 - 3 h>95%
Pyridine-Borane (Pyr·BH₃)THFRT24 - 48 h~90%
Pyridine-4-carboxaldehyde Sodium Borohydride (NaBH₄)Ethanol02 h85%[1]
Lithium Aluminium Hydride (LiAlH₄)Diethyl Ether0 to RT1 - 3 h>95%
Pyridine-Borane (Pyr·BH₃)THFRT24 - 48 h~90%

Note: Yields and reaction times are approximate and can vary based on the specific reaction conditions, scale, and purity of reagents. The data for pyridine-borane is extrapolated from the reduction of benzaldehyde, which yielded 95% benzyl alcohol after 48 hours at room temperature.[2]

Experimental Protocols

Detailed methodologies for the reduction of pyridine aldehydes using each of the discussed reducing agents are provided below. These protocols are based on standard laboratory procedures.[3][4][5]

1. Reduction using Sodium Borohydride (NaBH₄)

  • Materials:

    • Pyridine aldehyde (1.0 equiv)

    • Sodium borohydride (1.1 - 1.5 equiv)

    • Methanol or Ethanol

    • Dichloromethane or Ethyl acetate for extraction

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve the pyridine aldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in small portions over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

2. Reduction using Lithium Aluminium Hydride (LiAlH₄)

  • Materials:

    • Pyridine aldehyde (1.0 equiv)

    • Lithium aluminium hydride (1.0 - 1.2 equiv)

    • Anhydrous diethyl ether or THF

    • Ethyl acetate (for quenching)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Three-necked round-bottom flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath.

  • Procedure:

    • To a dry three-necked round-bottom flask equipped with a dropping funnel, condenser, nitrogen inlet, and magnetic stirrer, add a suspension of LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.[3]

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the pyridine aldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the pyridine aldehyde solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water.

    • Add 1 M HCl to dissolve the aluminum salts.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel if necessary.

3. Reduction using Pyridine-Borane Complex (Pyr·BH₃)

  • Materials:

    • Pyridine aldehyde (1.0 equiv)

    • Pyridine-borane complex (1.1 - 1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate for extraction

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the pyridine aldehyde in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

    • Add the pyridine-borane complex to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, add 1 M HCl to quench the reaction.

    • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the reduction of a pyridine aldehyde.

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Pyridine Aldehyde in Solvent reagent Add Reducing Agent start->reagent 1. stir Stir at Controlled Temperature reagent->stir 2. quench Quench Reaction stir->quench 3. Monitor via TLC extract Extract with Organic Solvent quench->extract 4. dry Dry Organic Layer extract->dry 5. concentrate Concentrate under Reduced Pressure dry->concentrate 6. purify Column Chromatography concentrate->purify 7. If necessary end Isolated Product concentrate->end If pure purify->end

References

A Comparative Guide to the Certificate of Analysis for (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that ensures the quality and purity of chemical compounds. This guide provides a comparative analysis of (4-Methylpyridin-3-yl)methanol, offering insights into its typical specifications and the analytical methods used for its characterization. Understanding these parameters is essential for the integrity and reproducibility of research.

Comparative Data of this compound and Alternatives

While specific impurity profiles are proprietary to the manufacturer, a typical CoA will list key physical and chemical properties. Below is a comparative table summarizing the expected specifications for this compound and two plausible alternatives, highlighting key differences that could influence experimental outcomes.

Parameter This compound Alternative 1: (Pyridin-3-yl)methanol Alternative 2: (4-Methylpyridin-2-yl)methanol
CAS Number 4664-27-1[1][2]100-55-058693-91-7
Molecular Formula C₇H₉NO[2][3]C₆H₇NOC₇H₉NO
Molecular Weight 123.15[3]109.13123.15
Purity (by HPLC) ≥97% - 98%[3][4]≥98%≥98%
Appearance Solid or liquid[4]LiquidSolid
Melting Point Not specified32-34 °C43-46 °C
Boiling Point Not specified220 °CNot specified
Solubility Soluble in water, methanolSoluble in water, ethanolSoluble in organic solvents

Detailed Experimental Protocols

The data presented in a CoA is generated through rigorous analytical testing. The following are detailed protocols for the key experiments typically performed.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Principle: This technique separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for pyridine derivatives.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The hydrophilic nature of pyridines may necessitate specific mobile phase compositions for good peak shape and resolution.[5]

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (typically around 260 nm).

  • Procedure: A precisely weighed sample is dissolved in a suitable solvent and injected into the HPLC system. The area of each peak in the resulting chromatogram is integrated.

  • Calculation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Procedure: The sample is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Interpretation: The chemical shifts, integration of proton signals, and coupling patterns are analyzed to confirm that the structure is consistent with this compound.

3. Residual Solvent Analysis by Gas Chromatography (GC)

  • Principle: GC is used to separate and quantify volatile organic compounds, such as residual solvents from the synthesis process.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column with a suitable stationary phase for separating common organic solvents.

  • Procedure: The sample can be analyzed directly by headspace injection or after dissolution in a suitable solvent.

  • Data Analysis: The identity and quantity of each residual solvent are determined by comparing the retention times and peak areas to those of certified reference standards.

Visualizing Experimental and Biological Contexts

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a chemical compound like this compound, from sample receipt to the generation of the Certificate of Analysis.

G cluster_0 1. Sample Handling cluster_1 2. Analytical Testing cluster_2 3. Data Analysis & Reporting cluster_3 4. Product Release a Sample Receipt b Sample Preparation a->b c HPLC (Purity) b->c d NMR (Identity) b->d e GC (Residual Solvents) b->e f Physical Properties b->f g Data Review c->g d->g e->g f->g h CoA Generation g->h i Batch Release h->i

Caption: A typical quality control workflow for chemical analysis.

Hypothetical Signaling Pathway Involvement

Pyridine derivatives are known to exhibit a wide range of biological activities and are scaffolds in many pharmaceuticals.[6] The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor of a protein kinase, a common target in drug discovery.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor binds ras Ras receptor->ras activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor This compound (as a hypothetical inhibitor) inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Guide to Analytical Validation for (4-Methylpyridin-3-yl)methanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative analysis of (4-Methylpyridin-3-yl)methanol. As no standardized, universally adopted method currently exists for this specific analyte, this document outlines adaptable starting points based on established methods for structurally similar pyridine derivatives. The focus is on providing a framework for method development and validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

This compound is a pyridine derivative of interest in pharmaceutical development. Accurate and reliable quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. The selection of an appropriate analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The primary recommended techniques for the analysis of pyridine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[3]

Comparison of Analytical Methods

The choice between HPLC and GC is often dictated by the volatility and thermal stability of the analyte. Given that this compound is a semi-volatile compound, both techniques are viable. LC-MS/MS offers the highest sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.

ParameterHPLC-UVGC-FIDLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and column interaction, detection by flame ionization.Separation by liquid chromatography, detection by mass-to-charge ratio after ionization.
Typical Matrix Drug substance, drug product, process intermediates.Drug substance, residual solvents analysis.Biological fluids (plasma, urine), trace impurity analysis.
Selectivity Moderate to high, dependent on chromatography.Moderate to high, dependent on chromatography.Very high, based on mass fragmentation.
Sensitivity µg/mL to high ng/mL range.High ng/mL to pg/mL range.pg/mL to fg/mL range.[4]
Advantages Robust, widely available, suitable for non-volatile impurities.High resolution for volatile compounds, robust detector.Exceptional sensitivity and selectivity, structural information.[5]
Limitations Lower sensitivity than MS, requires chromophore.Not suitable for non-volatile or thermally labile compounds.Higher cost and complexity, potential for matrix effects.

Experimental Protocols

Below are generalized protocols for HPLC, GC, and LC-MS/MS methods. These should be considered as starting points and require optimization and full validation for the specific application.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the assay of this compound in drug substances and formulated products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile or methanol. A potential starting point is a 70:30 (v/v) mixture of buffer and acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV maximum of this compound should be determined (a starting point could be around 260 nm, typical for pyridine rings).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of known standards.

2. Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is well-suited for the analysis of this compound due to its volatility.[3] This method is effective for purity testing and detecting volatile impurities.

  • Instrumentation: A GC system equipped with an FID.

  • Column: A capillary column with a polar stationary phase (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane.

  • Quantification: Use an external or internal standard method to construct a calibration curve.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification in complex matrices such as plasma, LC-MS/MS is the method of choice.[4][5]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method but may use a smaller particle size column for better resolution and faster analysis. A gradient elution is often preferred.

  • Ionization Mode: ESI in positive ion mode is typically suitable for pyridine compounds.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]+, and specific fragment ions would need to be determined by direct infusion of a standard solution.

  • Sample Preparation: May require more extensive sample cleanup, such as protein precipitation for plasma samples (e.g., with acetonitrile) or solid-phase extraction (SPE).[4][7]

  • Quantification: An internal standard, preferably an isotopically labeled version of the analyte, should be used to construct the calibration curve.

Analytical Method Validation

A crucial step is the validation of the chosen analytical method to ensure it is reliable and fit for its intended purpose.[3] The validation should be performed according to ICH Q2(R1) guidelines and should assess the following parameters.[2]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No interference from blank, placebo, or degradation products at the retention time of the analyte. Peak purity should be demonstrated.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for drug substance and 97-103% for drug product over at least 3 concentration levels.
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, flow rate, or temperature are slightly varied.
Stability-Indicating The ability of the method to detect and quantify the analyte in the presence of its degradation products.Forced degradation studies (acid, base, oxidation, heat, light) should show separation of the analyte peak from any degradant peaks.[8][9]

Workflow and Pathway Diagrams

The following diagrams illustrate the typical workflows for analytical method development and validation.

Analytical_Method_Development_Workflow start Define Analytical Requirements lit_search Literature Search & Method Scouting start->lit_search method_dev Method Development & Optimization (Column, Mobile Phase, etc.) lit_search->method_dev pre_val Preliminary Validation (Specificity, Linearity) method_dev->pre_val pre_val->method_dev If optimization needed full_val Full Method Validation (ICH Guidelines) pre_val->full_val If successful protocol Write Standard Operating Procedure (SOP) full_val->protocol routine_use Routine Analysis protocol->routine_use end Method Lifecycle Management routine_use->end

Caption: A typical workflow for analytical method development.

Analytical_Method_Validation_Workflow protocol Validation Protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness stability Stability-Indicating (Forced Degradation) protocol->stability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report stability->report

Caption: A general workflow for analytical method validation based on ICH guidelines.[3]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of (4-Methylpyridin-3-yl)methanol, a substituted pyridine derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

This compound is a chemical compound that, like other pyridine derivatives, is treated as hazardous waste. It is known to be an irritant and potentially toxic. Therefore, all materials contaminated with this substance must be disposed of following stringent protocols.

Immediate Safety and Handling Prerequisites

Before commencing any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against potential chemical exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye ProtectionSafety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab CoatStandard laboratory coatTo protect clothing and skin from contamination.
Respiratory ProtectionUse in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.

In the event of a spill, the area should be evacuated. For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations. The following protocol provides a systematic approach to ensure safety and compliance.

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and glassware), must be classified as hazardous waste.

    • Crucially, this waste stream must be segregated from other incompatible waste. Do not mix with strong oxidizing agents or strong acids.[3]

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, chemically compatible, and sealable hazardous waste container. Glass or high-density polyethylene containers are suitable.[1][3]

    • The container must be kept tightly closed except when adding waste.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound".

    • Indicate the associated hazards, such as "Irritant" and "Toxic."

    • Attach a completed dangerous waste label as soon as the first drop of waste is added.[3]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.[1][3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

    • Never pour this compound or its solutions down the drain or dispose of it as regular trash.[1]

    • Incineration at high temperatures is a common and effective method for the final disposal of pyridine-based waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Is the waste mixed with other chemicals? B->C D Segregate from incompatible materials (oxidizers, acids) C->D Yes E Collect in a designated, sealed hazardous waste container C->E No D->E F Label container with 'Hazardous Waste', chemical name, and hazards E->F G Store in a secure, ventilated satellite accumulation area F->G H Contact EHS or licensed waste disposal service G->H I Arrange for pickup and final disposal (e.g., incineration) H->I J Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling (4-Methylpyridin-3-yl)methanol (CAS No. 4664-27-1).[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber). Lab coat or chemical-resistant apron. Closed-toe shoes.Prevents skin irritation upon contact. Provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for large spills, a supplied-air respirator with a full facepiece is recommended.Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Safe Handling and Storage

Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Handling:

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use compatible tools and equipment (e.g., glass, stainless steel).

    • Keep containers tightly closed when not in use to prevent vapor release.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.

    • Store in a tightly sealed, properly labeled container.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid Measures

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean-up: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety officer.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a dedicated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the waste container in a designated, secure hazardous waste accumulation area.

  • Disposal:

    • Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[4][5]

Handling Workflow Diagram

Workflow for Handling this compound prep Preparation - Don PPE - Check Safety Equipment handling Handling - Work in Fume Hood - Avoid Contact prep->handling Proceed storage Storage - Cool, Dry, Ventilated - Tightly Sealed handling->storage After Use spill Spill or Exposure Event handling->spill If Spill/Exposure Occurs disposal Waste Disposal - Collect in Labeled Container - Arrange Professional Disposal handling->disposal Dispose Waste storage->handling For Next Use storage->disposal Dispose Expired Chemical first_aid First Aid - Follow Protocol (Table 2) spill->first_aid If Exposure spill_response Spill Response - Evacuate, Contain, Clean spill->spill_response If Spill first_aid->disposal Dispose Contaminated Items spill_response->disposal Dispose Spill Waste end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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(4-Methylpyridin-3-yl)methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.